molecular formula C35H58N7O17P3S-4 B1263185 myristoyl-CoA(4-)

myristoyl-CoA(4-)

Cat. No.: B1263185
M. Wt: 973.9 g/mol
InChI Key: DUAFKXOFBZQTQE-QSGBVPJFSA-J
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Description

The Significance of Acyl-CoA Thioesters in Cellular Processes

Acyl-CoA thioesters are activated forms of fatty acids, primed for participation in various biochemical reactions. metwarebio.com The formation of a thioester bond between a fatty acid and coenzyme A (CoA), catalyzed by acyl-CoA synthetases, is a critical step that allows these molecules to enter metabolic pathways. metwarebio.com These thioesters are central to lipid metabolism, serving as substrates for both the synthesis of complex lipids and β-oxidation for energy production. metwarebio.comnih.gov Furthermore, acyl-CoA molecules are involved in cellular signaling and the regulation of gene expression. metwarebio.com The levels of acyl-CoA thioesters are tightly regulated by acyl-CoA thioesterases (ACOTs), which hydrolyze them back to free fatty acids and CoA, thereby controlling substrate availability and intracellular trafficking of fatty acids. nih.govfrontiersin.org

Myristoyl-CoA(4-) as a Central Metabolite and Acyl Donor

Myristoyl-CoA(4-) holds a central position in cellular metabolism as both a key intermediate and a crucial acyl donor. It is involved in several metabolic pathways, including fatty acid metabolism and the beta-oxidation of very long-chain fatty acids. foodb.ca One of its most significant roles is as the donor of the myristoyl group in a post-translational modification process known as N-myristoylation. ebi.ac.ukfrontiersin.org In this process, the enzyme N-myristoyltransferase (NMT) catalyzes the covalent attachment of a myristoyl group from myristoyl-CoA to the N-terminal glycine (B1666218) residue of a variety of cellular and viral proteins. nih.govnih.gov This modification is essential for protein-protein interactions, subcellular targeting, and the function of proteins involved in signal transduction and apoptosis. frontiersin.orgresearchgate.net

Ubiquitous Distribution Across Eukaryotic Organisms

Myristoyl-CoA is found in all eukaryotes, from single-celled yeast to complex mammals, highlighting its fundamental importance in cellular life. foodb.careactome.org Its presence is documented in a wide range of species, underscoring its conserved roles in metabolism and protein modification. reactome.org

Role in Saccharomyces cerevisiae Metabolism

In the budding yeast Saccharomyces cerevisiae, a widely used model organism, myristoyl-CoA is essential for normal growth and viability. nih.govsemanticscholar.org It serves as the substrate for myristoyl-CoA:protein N-myristoyltransferase (Nmt1p), an enzyme that is vital for vegetative growth. semanticscholar.orgresearchgate.net Myristoyl-CoA in yeast is produced through two primary routes: by the fatty acid synthetase (Fas) complex and by the action of acyl-CoA synthetases encoded by fatty acid activation (FAA) genes. semanticscholar.org Specifically, Faa1p and Faa4p are involved in activating exogenous fatty acids, while Faa2p can activate endogenous pools of myristate. semanticscholar.orgnih.gov The regulation of myristoyl-CoA levels is critical, particularly for mutant strains with altered Nmt1p affinity for its substrate, as these strains rely on sufficient pools of myristoyl-CoA for survival. semanticscholar.orgnih.gov

GeneFunction in Myristoyl-CoA Metabolism in S. cerevisiae
NMT1 Encodes myristoyl-CoA:protein N-myristoyltransferase, which uses myristoyl-CoA to myristoylate proteins. Essential for vegetative growth. semanticscholar.orgresearchgate.net
FAS Complex Synthesizes fatty acids, including myristate, which can be converted to myristoyl-CoA. semanticscholar.org
FAA1 Encodes an acyl-CoA synthetase that activates exogenous fatty acids, including myristate, to their CoA esters. semanticscholar.orgnih.gov
FAA4 Encodes an acyl-CoA synthetase that, along with Faa1p, activates imported myristate. semanticscholar.orgnih.gov
FAA2 Encodes an acyl-CoA synthetase that can activate endogenous pools of myristate. semanticscholar.org

Role in Mammalian Metabolism (e.g., Homo sapiens, Mus musculus)

In mammals, including humans (Homo sapiens) and mice (Mus musculus), myristoyl-CoA is a key metabolite in fatty acid metabolism and is integral to various physiological processes. ebi.ac.ukfoodb.careactome.orgebi.ac.uk It is a substrate for N-myristoyltransferases (NMT1 and NMT2), which are crucial for the myristoylation of numerous proteins involved in signal transduction, immune responses, and cellular transformation. frontiersin.orgnih.gov For instance, the myristoylation of proteins like the catalytic subunit of cAMP-dependent protein kinase and certain G-proteins is essential for their function. nih.govnih.gov Myristoyl-CoA is also involved in the regulation of enzymes; for example, it can inhibit the activity of phytanoyl-CoA dioxygenase domain-containing protein 1 in humans. uniprot.org In mice, acyl-coenzyme A thioesterase 13 (Acot13) exhibits activity towards myristoyl-CoA, playing a role in regulating fatty acid metabolism and glucose homeostasis. uniprot.org

Involvement in Other Model Organisms (e.g., Escherichia coli, Vibrio harveyi, Caenorhabditis elegans, Drosophila melanogaster)

The significance of myristoyl-CoA extends to other model organisms, where it participates in diverse metabolic and regulatory functions.

Escherichia coli : While E. coli does not endogenously perform N-myristoylation, it has been used as a host system to reconstitute this eukaryotic protein modification, demonstrating the fundamental nature of the myristoyl-CoA-dependent NMT reaction. ebi.ac.uknih.gov The FadR protein in E. coli can bind to myristoyl-CoA, indicating a regulatory role for this acyl-CoA in bacterial fatty acid metabolism. researchgate.net

Vibrio harveyi : In this bioluminescent bacterium, myristoyl-CoA is a substrate for a myristoyl-acyl carrier protein (ACP)-specific thioesterase, which is part of the fatty acid reductase system required for light production. ebi.ac.uknih.gov This enzyme diverts myristic acid to the bioluminescence pathway. ebi.ac.uk Studies have also shown that exogenous myristic acid can be activated to form acyl-ACP intermediates, which are then utilized in processes like lipid A synthesis. nih.gov

Caenorhabditis elegans : In the nematode C. elegans, myristoyl-CoA is involved in fatty acid beta-oxidation. reactome.orguniprot.org Furthermore, the acyl-CoA synthetase ACS-4 and its myristoyl-CoA product are key factors in the germline, influencing oocyte fate through protein myristoylation in response to fatty acid levels. nih.gov

Drosophila melanogaster : The fruit fly, Drosophila melanogaster, utilizes myristoyl-CoA for the N-myristoylation of proteins, a process catalyzed by glycylpeptide N-tetradecanoyltransferase (Nmt). uniprot.org This modification is critical for developmental processes that involve changes in cell shape and movement. uniprot.org Myristoyl-CoA is also an intermediate in the beta-oxidation of longer-chain fatty acids. string-db.orguniprot.org

Model OrganismKey Role of Myristoyl-CoA(4-)
Escherichia coli Binds to the FadR transcriptional regulator, influencing fatty acid metabolism. researchgate.net
Vibrio harveyi Substrate for myristoyl-ACP thioesterase in the bioluminescence pathway. ebi.ac.uk
Caenorhabditis elegans Involved in beta-oxidation and germline sex determination via protein myristoylation. reactome.orguniprot.orgnih.gov
Drosophila melanogaster Substrate for N-myristoyltransferase, crucial for developmental processes. uniprot.org Intermediate in fatty acid beta-oxidation. string-db.orguniprot.org

Properties

Molecular Formula

C35H58N7O17P3S-4

Molecular Weight

973.9 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetradecanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate

InChI

InChI=1S/C35H62N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42/h22-24,28-30,34,45-46H,4-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50)/p-4/t24-,28-,29-,30+,34-/m1/s1

InChI Key

DUAFKXOFBZQTQE-QSGBVPJFSA-J

Isomeric SMILES

CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O

Canonical SMILES

CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O

Synonyms

coenzyme A, tetradecanoyl-
myristoyl-CoA
myristoyl-coenzyme A
S-tetradecanoyl-coenzyme A
tetradecanoyl-CoA

Origin of Product

United States

Myristoyl Coa 4 Metabolism and Biosynthesis

Pathways of Myristoyl-CoA(4-) Generation

The cellular pool of myristoyl-CoA(4-) is maintained through three principal mechanisms: de novo synthesis from smaller precursor molecules, activation of exogenous or pre-existing myristic acid, and the breakdown of longer fatty acyl-CoAs.

De novo synthesis of fatty acids is a fundamental anabolic process occurring in the cytoplasm of many organisms, including mammals and yeast. This pathway constructs fatty acids from acetyl-CoA, which is primarily derived from carbohydrate metabolism. The process is catalyzed by a multi-enzyme complex known as fatty acid synthase (FAS).

The synthesis begins with the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase (ACC). Malonyl-CoA serves as the two-carbon donor for the elongating fatty acid chain. The FAS complex then orchestrates a repeating four-step cycle of condensation, reduction, dehydration, and another reduction to extend the acyl chain by two carbons in each cycle.

The final chain length of the synthesized fatty acid is determined by the chain-terminating activity of the thioesterase (TE) domain of the FAS complex. While the predominant product of mammalian FAS is palmitic acid (C16:0), the TE domain possesses a degree of substrate specificity that can lead to the release of shorter-chain fatty acids, including myristic acid (C14:0). The relative production of different chain lengths can be influenced by factors such as tissue type and metabolic state. In some organisms, such as the African trypanosome, the fatty acid synthesis machinery is specialized to primarily produce myristate, which is essential for the synthesis of glycosylphosphatidylinositol (GPI) anchors for their surface glycoproteins. researchgate.netnih.gov Once synthesized, myristic acid is then activated to myristoyl-CoA.

Table 1: Key Enzymes in De Novo Fatty Acid Synthesis Leading to Myristate

Enzyme/ComplexFunctionRole in Myristoyl-CoA(4-) Generation
Acetyl-CoA Carboxylase (ACC)Catalyzes the carboxylation of acetyl-CoA to malonyl-CoA.Provides the two-carbon donor units for fatty acid elongation.
Fatty Acid Synthase (FAS)A multi-enzyme complex that iteratively elongates the fatty acid chain.Synthesizes the 14-carbon myristate chain.
Thioesterase (TE) Domain of FASCatalyzes the hydrolysis of the bond between the acyl chain and the acyl carrier protein (ACP), releasing the fatty acid.Determines the final chain length; its specificity allows for the release of myristate. nih.govnih.gov

Free fatty acids, whether taken up from the extracellular environment or generated intracellularly, must be activated to their CoA thioesters to participate in metabolic processes. This activation is an ATP-dependent reaction catalyzed by a family of enzymes called acyl-CoA synthetases (ACSs).

The activation occurs in a two-step process. First, the fatty acid reacts with ATP to form an acyl-adenylate intermediate and pyrophosphate. Second, the sulfhydryl group of coenzyme A attacks the acyl-adenylate, forming the fatty acyl-CoA thioester and releasing AMP.

In mammals, the long-chain acyl-CoA synthetase (ACSL) family comprises several isoforms with distinct tissue distributions and substrate specificities. researchgate.netyoutube.com These enzymes play crucial roles in directing fatty acids toward specific metabolic fates, such as β-oxidation or incorporation into complex lipids.

ACSL3: While involved in the activation of a broad range of long-chain fatty acids, ACSL3's specific activity towards myristic acid contributes to the cellular myristoyl-CoA pool.

ACSL4: This isoform exhibits a preference for polyunsaturated fatty acids like arachidonic acid. youtube.comwikipedia.org However, it can also activate saturated fatty acids, including myristic acid, thereby contributing to the biosynthesis of myristoyl-CoA. Studies have shown that ACSL4 can regulate the levels of myristoyl-CoA in certain cancer cell lines. nih.gov

The budding yeast Saccharomyces cerevisiae possesses a set of fatty acid activation (FAA) genes that encode acyl-CoA synthetases with varying substrate preferences and subcellular localizations. nih.govresearchgate.netnih.gov

Faa1p: This is the major long-chain acyl-CoA synthetase in yeast and is primarily responsible for activating imported myristate. nih.govresearchgate.net It exhibits a preference for fatty acids with chain lengths from C12:0 to C16:0. nih.gov Faa1p is crucial for providing myristoyl-CoA for protein N-myristoylation, especially when de novo fatty acid synthesis is inhibited. researchgate.net

Faa2p: Faa2p shows a broader substrate specificity, with a preference for medium-chain fatty acids (C9:0-C13:0). nih.gov Its overexpression can activate endogenous pools of myristic acid. researchgate.net

Faa3p: This enzyme has a preference for C16 and C18 fatty acids, and its myristoyl-CoA synthetase activity is significantly lower than that of Faa1p and Faa2p. nih.gov

Faa4p: Similar to Faa1p, Faa4p contributes to the activation of imported myristate, playing a role in maintaining the cellular myristoyl-CoA pools necessary for protein N-myristoylation. researchgate.net

Table 2: Substrate Preferences of Acyl-CoA Synthetases in Saccharomyces cerevisiae

EnzymePreferred Substrates (Chain Length)Role in Myristate Activation
Faa1pC12:0 - C16:0 nih.govMajor activator of imported myristate. nih.govresearchgate.net
Faa2pC9:0 - C13:0 nih.govCan activate endogenous myristate pools. researchgate.net
Faa3pC16 and C18 unsaturated fatty acids nih.govMinor role in myristate activation. nih.gov
Faa4pLong-chain fatty acidsContributes to the activation of imported myristate. researchgate.net

Beta-oxidation is the primary catabolic pathway for fatty acids, occurring within the mitochondria and peroxisomes. This process involves the sequential cleavage of two-carbon units from the carboxyl end of a fatty acyl-CoA molecule, generating acetyl-CoA, FADH₂, and NADH. Myristoyl-CoA can be produced as an intermediate during the beta-oxidation of longer-chain fatty acids.

The beta-oxidation of palmitoyl-CoA (C16:0-CoA) provides a direct route for the generation of myristoyl-CoA (C14:0-CoA). One full cycle of beta-oxidation shortens the 16-carbon palmitoyl-CoA chain by two carbons, yielding one molecule of acetyl-CoA and one molecule of myristoyl-CoA. researchgate.netyoutube.comnih.gov

This cycle consists of four enzymatic reactions:

Acyl-CoA Dehydrogenase: This enzyme introduces a double bond between the α and β carbons of palmitoyl-CoA, forming trans-Δ²-enoyl-CoA and reducing FAD to FADH₂. For long-chain fatty acids, this step is catalyzed by very-long-chain acyl-CoA dehydrogenase (VLCAD).

Enoyl-CoA Hydratase: Water is added across the double bond, forming L-β-hydroxyacyl-CoA.

L-β-Hydroxyacyl-CoA Dehydrogenase: The hydroxyl group is oxidized to a keto group, generating β-ketoacyl-CoA and reducing NAD⁺ to NADH.

β-Ketoacyl-CoA Thiolase: A molecule of coenzyme A cleaves the β-ketoacyl-CoA, releasing a two-carbon acetyl-CoA unit and the 14-carbon myristoyl-CoA. nih.gov

These last three steps for long-chain fatty acids are catalyzed by the mitochondrial trifunctional protein. nih.govacs.org The resulting myristoyl-CoA can then enter subsequent rounds of beta-oxidation or be utilized in other metabolic pathways.

Table 3: Enzymatic Steps in the Conversion of Palmitoyl-CoA to Myristoyl-CoA

StepEnzymeSubstrateProduct(s)
1. DehydrogenationVery-Long-Chain Acyl-CoA Dehydrogenase (VLCAD)Palmitoyl-CoAtrans-Hexadec-2-enoyl-CoA, FADH₂ nih.gov
2. HydrationEnoyl-CoA Hydratasetrans-Hexadec-2-enoyl-CoA(S)-3-Hydroxyhexadecanoyl-CoA nih.gov
3. Dehydrogenation3-Hydroxyacyl-CoA Dehydrogenase(S)-3-Hydroxyhexadecanoyl-CoA3-Oxopalmitoyl-CoA, NADH nih.gov
4. ThiolysisKetoacyl-CoA Thiolase3-Oxopalmitoyl-CoA, Coenzyme AMyristoyl-CoA, Acetyl-CoA nih.gov

Beta-Oxidation of Longer Chain Fatty Acyl-CoAs

Involvement of Carnitine Palmitoyltransferase 1A (CPT1A)

Carnitine Palmitoyltransferase 1A (CPT1A) is a key enzyme in the metabolism of long-chain fatty acids, including myristoyl-CoA(4-). frontiersin.orgwikipedia.org Located on the outer mitochondrial membrane, CPT1A is the rate-limiting enzyme for the entry of long-chain fatty acids into the mitochondria for subsequent β-oxidation. frontiersin.orgahajournals.org It facilitates the transfer of the acyl group from a long-chain fatty acyl-CoA, such as myristoyl-CoA(4-), to carnitine, forming an acylcarnitine. wikipedia.org This conversion is essential because long-chain fatty acyl-CoAs cannot directly cross the inner mitochondrial membrane. wikipedia.org

The resulting myristoylcarnitine is then transported across the inner mitochondrial membrane by carnitine-acylcarnitine translocase (CACT). ahajournals.orgresearchgate.net Once inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) converts myristoylcarnitine back to myristoyl-CoA(4-), which can then enter the β-oxidation pathway. frontiersin.orgahajournals.org

The activity of CPT1A is subject to regulation, notably by malonyl-CoA, which acts as a natural inhibitor. frontiersin.orgnih.gov This regulatory mechanism helps to control the rate of fatty acid oxidation based on the cell's energy status. Deficiencies in CPT1A can lead to disorders of long-chain fatty acid oxidation, characterized by symptoms such as hypoketotic hypoglycemia and hepatic encephalopathy, particularly during periods of fasting when energy demands are high. frontiersin.orgmedlineplus.govnih.gov

Enzyme/TransporterLocationFunction in Myristoyl-CoA(4-) Metabolism
Carnitine Palmitoyltransferase 1A (CPT1A)Outer Mitochondrial MembraneCatalyzes the conversion of myristoyl-CoA(4-) to myristoylcarnitine. frontiersin.orgwikipedia.org
Carnitine-Acylcarnitine Translocase (CACT)Inner Mitochondrial MembraneTransports myristoylcarnitine into the mitochondrial matrix. ahajournals.orgresearchgate.net
Carnitine Palmitoyltransferase II (CPT2)Inner Mitochondrial Membrane (Matrix Side)Converts myristoylcarnitine back to myristoyl-CoA(4-). frontiersin.orgahajournals.org

Myristoyl-CoA(4-) Catabolism and Utilization

Beta-Oxidation to Shorter Chain Acyl-CoAs

Myristoyl-CoA(4-) undergoes catabolism primarily through the mitochondrial β-oxidation pathway. This process systematically shortens the fatty acyl chain by two carbons in each cycle, generating acetyl-CoA, NADH, and FADH2. jackwestin.com The β-oxidation of myristoyl-CoA(4-) to lauroyl-CoA (a 12-carbon acyl-CoA) represents the second pass through the β-oxidation spiral for a 14-carbon fatty acid. nih.govreactome.org

This pathway involves a sequence of four enzymatic reactions:

Dehydrogenation by an acyl-CoA dehydrogenase, introducing a double bond.

Hydration by enoyl-CoA hydratase, adding a water molecule across the double bond.

Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase, generating NADH.

Thiolytic cleavage by β-ketothiolase, which releases a molecule of acetyl-CoA and the shortened acyl-CoA (lauroyl-CoA in this case).

The acetyl-CoA produced can then enter the citric acid cycle for further oxidation and ATP production.

Desaturation Reactions (e.g., Δ9-Desaturase Activity)

Myristoyl-CoA(4-) can also be a substrate for desaturase enzymes, which introduce double bonds into the fatty acyl chain. A notable example is the action of Δ9-desaturase (also known as stearoyl-CoA desaturase), which converts myristoyl-CoA(4-) to myristoleoyl-CoA. nih.govresearchgate.net This reaction has an absolute requirement for a reduced pyridine nucleotide like NADH. nih.govebi.ac.uk

Studies have shown that the Δ9-desaturase enzyme that acts on myristoyl-CoA(4-) is the same enzyme that desaturates other fatty acyl-CoAs containing 14 to 18 carbon atoms. nih.govebi.ac.uk This enzyme is found in microsomal preparations and its activity can be influenced by various factors, including substrate concentration and the presence of inhibitors like stearyl-CoA and oleyl-CoA. nih.govebi.ac.uk In some organisms, such as Caenorhabditis elegans, Δ9-fatty acid desaturases act on myristoyl-CoA(4-) to produce monounsaturated fatty acids that are then used for the synthesis of polyunsaturated fatty acids. uniprot.orglipidmaps.org

De Novo Synthesis of Phosphatidylinositol

Myristoyl-CoA(4-) can be utilized in the de novo synthesis of phospholipids (B1166683), including phosphatidylinositol (PI). This process occurs at the endoplasmic reticulum. ucl.ac.ukmerckmillipore.com The synthesis of PI begins with the formation of phosphatidic acid (PA). ucl.ac.ukresearchgate.net PA is then converted to CDP-diacylglycerol (CDP-DG) by CDP-diacylglycerol synthase. ucl.ac.uk Finally, PI synthase catalyzes the reaction between CDP-DG and inositol to form phosphatidylinositol. ucl.ac.uk

Compartmentalization of Myristoyl-CoA(4-) Metabolism

The metabolism of myristoyl-CoA(4-) is spatially organized within the cell, with different steps of its synthesis, modification, and breakdown occurring in specific subcellular compartments.

Cytosolic Pool

The cytosolic pool of myristoyl-CoA(4-) represents a critical nexus for cellular acylation reactions, most notably N-myristoylation. This pool is characterized by its low concentration and rapid turnover, reflecting tight regulatory control to meet the demands of protein modification while preventing potential cytotoxicity from elevated levels of free fatty acyl-CoAs.

The primary consumer of cytosolic myristoyl-CoA is N-myristoyltransferase (NMT), an enzyme predominantly found in the soluble cytosolic fraction of the cell. nih.gov NMT catalyzes the covalent attachment of a myristoyl group from myristoyl-CoA to the N-terminal glycine (B1666218) residue of a specific subset of proteins. ocl-journal.orgnih.gov This modification is crucial for the biological function of these proteins, influencing their subcellular localization, membrane association, and involvement in signal transduction pathways. ocl-journal.orgnih.gov

The generation of myristoyl-CoA for this pool is catalyzed by acyl-CoA synthetases. Human myristoyl-CoA synthetase has been identified and partially purified, demonstrating a substrate preference for myristic acid. nih.gov Studies on the substrate specificities of both human myristoyl-CoA synthetase and NMT have revealed that both enzymes are well-suited to utilize myristic acid efficiently. nih.gov The binding affinity of NMT for myristoyl-CoA is remarkably high, with an estimated dissociation constant (Kd) of 14.7 nM, which is significantly lower than for other acyl-CoAs like acetyl-CoA (10.1 μM). nih.govresearchgate.net This high affinity is a key determinant of the enzyme's substrate specificity, ensuring that myristoylation proceeds efficiently even with low cytosolic concentrations of myristoyl-CoA. nih.govresearchgate.netacs.org

The regulation of the cytosolic myristoyl-CoA pool is multifactorial, involving the rates of myristic acid uptake, its activation to myristoyl-CoA, and its consumption by NMT and other metabolic pathways. researchgate.net The low intracellular concentration of myristoyl-CoA suggests that its availability can be a rate-limiting factor for N-myristoylation. ocl-journal.org The activity of cytosolic thioesterases, which can hydrolyze acyl-CoAs, may also play a role in modulating the size of this pool.

Table 1: Key Enzymes in the Metabolism of the Cytosolic Myristoyl-CoA(4-) Pool

EnzymeAbbreviationLocationFunction
Myristoyl-CoA Synthetase-Endoplasmic Reticulum, Outer Mitochondrial MembraneCatalyzes the activation of myristic acid to myristoyl-CoA.
N-myristoyltransferase 1 & 2NMT1, NMT2CytosolTransfers the myristoyl group from myristoyl-CoA to the N-terminal glycine of target proteins. ocl-journal.org
Acyl-CoA Thioesterases-CytosolHydrolyze myristoyl-CoA to myristic acid and Coenzyme A, regulating its concentration.

Peroxisomal Involvement

Peroxisomes are metabolically active organelles that play a significant role in lipid metabolism, including the β-oxidation of specific fatty acids. While mitochondria are the primary site for the β-oxidation of short-, medium-, and most long-chain fatty acids, peroxisomes are specialized for the initial breakdown of very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids. nih.govlibretexts.org

The peroxisomal β-oxidation pathway can contribute to the cellular metabolism of myristoyl-CoA(4-) indirectly by shortening longer fatty acids. VLCFAs undergo a series of β-oxidation cycles within the peroxisome, leading to the production of shorter-chain acyl-CoAs, including myristoyl-CoA, and acetyl-CoA. mdpi.com Unlike mitochondrial β-oxidation, the peroxisomal process is not a complete catabolic pathway for most fatty acids in mammals and typically ceases at medium-chain acyl-CoAs (e.g., octanoyl-CoA). nih.gov

The enzymatic machinery for β-oxidation in peroxisomes is distinct from that in mitochondria. The first step, the dehydrogenation of the acyl-CoA, is catalyzed by an acyl-CoA oxidase, which, in contrast to the mitochondrial acyl-CoA dehydrogenase, transfers electrons directly to oxygen, producing hydrogen peroxide (H₂O₂). libretexts.orgnih.gov The subsequent hydration and dehydrogenation steps are carried out by a multifunctional enzyme (L-bifunctional or D-bifunctional protein), and the final thiolytic cleavage is performed by a peroxisomal thiolase. mdpi.comnih.gov

Studies in the yeast Saccharomyces cerevisiae, where β-oxidation occurs exclusively in peroxisomes, have demonstrated the metabolism of myristic acid. oup.comoup.com In mammalian cells, while peroxisomes have the enzymatic capacity to act on myristoyl-CoA, their primary role is considered to be the chain-shortening of longer fatty acids. The resulting medium- and short-chain acyl-CoAs, including potentially myristoyl-CoA, can then be transported to the mitochondria for complete oxidation to CO₂ and water. The export of these acyl-CoAs from peroxisomes may occur after hydrolysis to free fatty acids or via carnitine-dependent transport mechanisms. mdpi.com

Table 2: Key Enzymes in Peroxisomal β-Oxidation Relevant to Myristoyl-CoA(4-) Metabolism

EnzymeAbbreviationFunction in Peroxisomal β-OxidationSubstrate Specificity Includes
Acyl-CoA OxidaseACOXCatalyzes the first, H₂O₂-producing, step of β-oxidation. nih.govStraight-chain and branched-chain acyl-CoAs.
L-Bifunctional ProteinL-PBEPossesses enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities for straight-chain acyl-CoAs. mdpi.comDicarboxylic enoyl-CoAs. mdpi.com
D-Bifunctional ProteinD-PBE / MFP2Possesses enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities for branched-chain and very-long-chain acyl-CoAs. mdpi.comVery-long-chain unsaturated fatty acids. mdpi.com
Peroxisomal ThiolaseACAA1 / SCPxCatalyzes the thiolytic cleavage of 3-ketoacyl-CoA to produce a shortened acyl-CoA and acetyl-CoA. mdpi.comStraight-chain and branched-chain 3-ketoacyl-CoAs.

Enzymatic Reactions and Catalytic Mechanisms Involving Myristoyl Coa 4

N-Myristoyltransferase (NMT) System

N-Myristoyltransferase (NMT) is the enzyme that catalyzes the transfer of a myristoyl group from myristoyl-CoA to the N-terminal glycine (B1666218) residue of a wide range of eukaryotic and viral proteins. cambridge.org This irreversible modification, known as N-myristoylation, plays a crucial role in protein-membrane interactions, signal transduction, and protein-protein interactions. cambridge.orgportlandpress.com

N-Myristoyltransferase is a monomeric enzyme and does not require any cofactors for its activity. atlasgeneticsoncology.org Structurally, NMT belongs to the GNAT (GCN5-related N-acetyltransferase) superfamily and possesses a characteristic saddle-shaped β-sheet flanked by α-helices. atlasgeneticsoncology.org The enzyme exhibits a pseudo-two-fold symmetry, with the N-terminal half primarily forming the binding site for myristoyl-CoA and the C-terminal half contributing the major portion of the peptide-binding site. atlasgeneticsoncology.org

The active site of NMT is a deep pocket that accommodates both the myristoyl-CoA and the N-terminal portion of the substrate peptide. nih.gov The binding site for myristoyl-CoA is highly specific, showing a strong preference for the 14-carbon myristoyl chain. atlasgeneticsoncology.org The active site can be characterized by the presence of two hydrophobic pockets, a hydrogen-bonding pocket, and both negatively and positively charged hydrogen-bonding pockets, which collectively contribute to substrate recognition and binding. nih.gov Comparative structural analyses of NMTs from various species, including Saccharomyces cerevisiae, Candida albicans, Homo sapiens, and Leishmania major, have revealed a high degree of conservation in the core fold and the residues within the active site. acs.org

The catalytic mechanism of NMT follows a sequential ordered Bi-Bi reaction. atlasgeneticsoncology.orgnih.govnih.gov This means that the binding of substrates and the release of products occur in a specific, defined order.

The catalytic cycle begins with the binding of myristoyl-CoA to the apoenzyme. portlandpress.comatlasgeneticsoncology.org This initial binding event induces a significant conformational change in the enzyme. portlandpress.comacs.org Specifically, the binding of the myristoyl group causes a disordered loop, known as the Ab loop, to adopt a more ordered conformation. acs.org This change exposes the peptide-binding pocket, making it accessible to the N-terminal glycine of the substrate protein. nih.govacs.org The binding of the peptide substrate to the NMT-myristoyl-CoA binary complex then forms a ternary complex. portlandpress.compnas.org This synergistic coupling between myristoyl-CoA binding and peptide binding is a key feature of the catalytic mechanism. acs.org

Within the active site, specific residues play crucial roles in catalysis. An "oxyanion hole," formed by the backbone amides of conserved phenylalanine and leucine (B10760876) residues (Phe170 and Leu171 in S. cerevisiae Nmt1p), is positioned to polarize the thioester carbonyl of the bound myristoyl-CoA. acs.orgmedwinpublishers.comrcsb.org This polarization facilitates the subsequent nucleophilic attack. The stabilization of the negative charge that develops on the carbonyl oxygen during the formation of the tetrahedral intermediate is critical for catalysis. taylorandfrancis.com

A key catalytic residue is the C-terminal carboxylate of the enzyme (Leu455 in S. cerevisiae Nmt1p). acs.orgnih.gov This residue is proposed to function as a general base, deprotonating the α-amino group of the N-terminal glycine of the peptide substrate. acs.orgnih.gov This deprotonation generates a potent nucleophile, the glycyl amine, which then attacks the polarized thioester carbonyl of myristoyl-CoA. mdpi.com This leads to the formation of a tetrahedral intermediate, which subsequently collapses to form the myristoylated peptide and coenzyme A (CoA). mdpi.com The reaction is completed by the sequential release of CoA followed by the myristoylated peptide. nih.govnih.gov

NMT exhibits a high degree of specificity for its substrates, particularly for myristoyl-CoA and the N-terminal sequence of the target protein.

An absolute requirement for N-myristoylation is the presence of a glycine residue at the N-terminus of the substrate protein. cambridge.orgportlandpress.comatlasgeneticsoncology.org This strict requirement is thought to be based on the unique flexibility of glycine, which lacks a side chain. cambridge.org This flexibility allows for the necessary rotation of the N-terminal amine to properly align for the nucleophilic attack on the thioester bond of myristoyl-CoA. cambridge.orgrcsb.org Any other amino acid with a β-substituent would likely hinder this critical rotation. cambridge.org While N-terminal glycine is the primary site, some studies have shown that NMT can also catalyze the myristoylation of internal lysine (B10760008) residues, although N-terminal glycine is strongly preferred. nih.gov

Substrate Specificity of NMT

Myristoylation of Lysine Residues

While N-myristoylation traditionally refers to the attachment of a myristoyl group to an N-terminal glycine, recent research has identified that myristoylation can also occur on the ε-amino group of internal lysine residues. nih.govontosight.ai This post-translational modification, known as lysine myristoylation, is catalyzed by the same N-myristoyltransferases (NMTs), NMT1 and NMT2, that are responsible for glycine myristoylation. uniprot.orgfrontiersin.orgresearchgate.net The proposed mechanism suggests that the peptide bond can rotate to position the lysine's ε-amine into the NMT's active site, which is typically occupied by the α-amine of a glycine residue. frontiersin.org

Unlike the irreversible nature of N-terminal glycine myristoylation, lysine myristoylation is a reversible process. nih.govfrontiersin.org Specific enzymes from the sirtuin family of NAD+-dependent deacetylases, namely SIRT2 and SIRT6, have been identified as "erasers" that can hydrolyze the myristoyl group from lysine residues. nih.govfrontiersin.orgpnas.orgnih.gov SIRT2, in particular, has been shown to have a catalytic efficiency for demyristoylation that is comparable to or even higher than its deacetylase activity. royalsocietypublishing.org This reversibility suggests that lysine myristoylation functions as a dynamic regulatory switch, controlling protein function in response to cellular signals.

This modification plays a significant role in protein localization and signal transduction. For instance, the dual myristoylation of ADP-ribosylation factor 6 (ARF6) on both its N-terminal glycine and a nearby lysine residue is crucial for maintaining its association with membranes during its GTPase cycle. nih.govuniprot.orguniprot.org Similarly, the reversible lysine myristoylation of the scaffolding protein gravin-α regulates its ability to target β-adrenergic receptors to specific membrane microdomains, thereby controlling downstream signaling pathways in adipocytes. pnas.orgnih.gov

The enzymes involved in the lysine myristoylation cycle are summarized below.

Enzyme FamilySpecific EnzymesRole in Lysine Myristoylation
N-myristoyltransferases (NMTs)NMT1, NMT2Catalyze the addition of the myristoyl group to lysine residues ("writers"). uniprot.orgfrontiersin.orgresearchgate.net
Sirtuins (SIRTs)SIRT2, SIRT6, SIRT7Catalyze the removal of the myristoyl group from lysine residues ("erasers"). nih.govfrontiersin.orgpnas.orgnih.gov
Histone Deacetylases (HDACs)HDAC11Catalyzes the demyristoylation of specific substrates like gravin-α. pnas.org
Influence of Amino Acid Residues Beyond the N-terminus

The efficiency and specificity of myristoylation by N-myristoyltransferase (NMT) are not solely determined by the N-terminal glycine but are significantly influenced by the surrounding amino acid sequence. pnas.orgnih.gov Studies using synthetic peptides have established that structural information critical for the interaction between NMT and its substrate exists beyond the initial amino acids of the target protein. pnas.org

Key findings on the influence of downstream residues include:

Position 3: The amino acid at this position (in the sequence Met-Gly-X-X-X...) can act as a critical determinant between two different co-translational modifications: N-myristoylation and N-acetylation. researchgate.net Residues with smaller radii of gyration, such as Alanine, Serine, or Valine, tend to direct the protein towards N-myristoylation. researchgate.net

Position 5: This position exhibits strict amino acid requirements for substrate recognition by NMT. In one study, replacing an Alanine at position 5 with Aspartic acid completely abolished the peptide's ability to be myristoylated. Conversely, the presence of a Serine at this position was found to increase the substrate's binding affinity significantly. pnas.org

Position 6: The presence of a Serine at position 6 has been shown to be a major determinant for efficient protein N-myristoylation. researchgate.net

Basic Residues: The presence of basic amino acid residues, such as lysine, within the N-terminal region of a myristoylated protein can enhance its affinity for cellular membranes, working in concert with the myristoyl anchor. nih.gov

While much of the research has focused on the consensus sequence for glycine myristoylation, it is suggested that the three-dimensional structure of the substrate protein plays a regulatory role in lysine myristoylation, indicating that residues distant in the primary sequence but close in the folded protein can influence the modification. nih.gov For example, in the poliovirus, altering the amino acid adjacent to the N-terminal glycine affects myristoylation levels and has additional roles during viral infection, demonstrating that even subtle changes in the local sequence can have significant functional consequences. nih.gov

Myristoyl Acyl Carrier Protein Specific Thioesterase (C14ACP-TE)

Myristoyl Acyl Carrier Protein Specific Thioesterase (C14ACP-TE), also known as LuxD, is an enzyme belonging to the alpha/beta hydrolase family. ebi.ac.uk It is a key component of the fatty acid reductase (FAR) system in bioluminescent bacteria such as Vibrio harveyi. ebi.ac.ukkoreascience.kr The enzyme's primary function is to terminate fatty acid synthesis by catalyzing the hydrolysis of the thioester bond in myristoyl-acyl carrier protein (myristoyl-ACP) or myristoyl-CoA, releasing myristic acid. ebi.ac.uk

Enzyme Mechanism and Catalytic Triad (B1167595)

The catalytic activity of C14ACP-TE relies on a catalytic triad, a set of three coordinated amino acid residues in the enzyme's active site. wikipedia.org The crystal structure of the enzyme from Vibrio harveyi has identified this triad as being composed of Serine-114, Histidine-241, and Aspartate-211. ebi.ac.uknih.gov

The enzymatic mechanism for the hydrolysis of myristoyl-CoA proceeds as follows:

Nucleophile Activation : The Asp211 residue stabilizes His241 through hydrogen bonding, which in turn acts as a general base, abstracting a proton from the hydroxyl group of Ser114. This activates Ser114, making it a potent nucleophile. ebi.ac.uk

Nucleophilic Attack : The activated Ser114 attacks the thioester carbonyl carbon of the myristoyl-CoA substrate. ebi.ac.uk This leads to the formation of a transient tetrahedral intermediate. ebi.ac.uk

Intermediate Collapse : The intermediate collapses, and His241, now acting as a general acid, donates a proton to the sulfur atom of Coenzyme A. This facilitates the cleavage of the thioester bond, releasing CoA and forming a covalent acyl-enzyme intermediate. ebi.ac.uk

Hydrolysis/Acyl Transfer : The acyl-enzyme intermediate is then resolved, typically through hydrolysis, to release free myristic acid and regenerate the enzyme for another catalytic cycle. ebi.ac.uk

Catalytic Triad ResidueRole in Catalysis
Serine-114Acts as the primary nucleophile, attacking the substrate's carbonyl carbon. ebi.ac.uknih.gov
Histidine-241Functions as a general acid-base catalyst, activating Ser114 and protonating the leaving group (CoA). ebi.ac.uk
Aspartate-211Orients and stabilizes the protonated state of His241, enhancing its basicity. ebi.ac.uk

Role in Fatty Acid Reductase System

The C14ACP-TE enzyme plays a crucial role within the fatty acid reductase (FAR) multienzyme complex, which is responsible for synthesizing the long-chain aldehyde substrate required for the light-emitting reaction catalyzed by luciferase in bioluminescent bacteria. ebi.ac.ukkoreascience.kr The FAR complex is encoded by the lux operon and consists of three subunits: a reductase (LuxC), a synthetase (LuxE), and the acyl-transferase, or thioesterase (LuxD/C14ACP-TE). koreascience.kr

The specific function of C14ACP-TE is to channel fatty acids from the general fatty acid biosynthesis pathway specifically into the bioluminescence system. ebi.ac.ukkoreascience.kr It accomplishes this by hydrolyzing myristoyl-ACP or myristoyl-CoA to produce free myristic acid. ebi.ac.uk This myristic acid is then activated by the synthetase subunit (LuxE) and subsequently reduced to myristoyl aldehyde by the reductase subunit (LuxC). koreascience.kr This aldehyde becomes the substrate for luciferase, which, upon oxidation, generates light. ebi.ac.uk Therefore, C14ACP-TE acts as a critical link, ensuring a dedicated supply of the specific 14-carbon fatty acid required for bioluminescence. ebi.ac.ukuniprot.org

Serine Palmitoyltransferase (SPT)

Serine Palmitoyltransferase (SPT) is the enzyme that catalyzes the initial and rate-limiting step in the de novo biosynthesis of sphingolipids. oncotarget.comgenecards.org This reaction involves the condensation of the amino acid L-serine with a long-chain fatty acyl-CoA. oncotarget.com While the canonical substrate is palmitoyl-CoA (a C16 fatty acid), SPT exhibits broader substrate specificity, which is largely determined by its subunit composition. guidetopharmacology.orgnih.gov

Myristoyl-CoA(4-) as a Substrate for SPT

Serine Palmitoyltransferase can utilize myristoyl-CoA as a substrate, leading to the generation of sphingoid bases with a 16-carbon backbone (C16-sphinganine) instead of the more common 18-carbon backbone derived from palmitoyl-CoA. pnas.orgnih.gov The ability of SPT to use myristoyl-CoA is primarily conferred by the presence of a specific subunit, SPTLC3. genecards.orgguidetopharmacology.org

When SPTLC3 is part of the enzyme complex, the substrate preference of SPT is broadened. guidetopharmacology.orgresearchgate.net Cells expressing the SPTLC3 subunit show significantly higher SPT activity with myristoyl-CoA compared to cells that primarily express the SPTLC2 subunit. nih.gov The incorporation of SPTLC3 into the SPT complex promotes the use of myristoyl-CoA, resulting in the production of C16-sphingolipids. oncotarget.compnas.orgresearchgate.net

Kinetic studies have quantified the ability of SPT to utilize myristoyl-CoA. In human HEK293 cells, overexpression of SPTLC3 leads to a five-fold increase in activity with myristoyl-CoA and a significantly higher Vmax compared to control cells. nih.gov Studies on the SPT from the bacterium Sphingomonas paucimobilis also demonstrate robust activity with myristoyl-CoA. uniprot.org

Kinetic Parameters of Serine Palmitoyltransferase with Various Acyl-CoA Substrates

Enzyme Source Substrate K_m (μM) k_cat (s⁻¹) Reference
S. paucimobilis Myristoyl-CoA 97.1 0.601 uniprot.org
S. paucimobilis Palmitoyl-CoA 13.7 - 35.4 0.898 - 1.150 uniprot.org
S. paucimobilis Stearoyl-CoA 13.7 0.898 uniprot.org
HEK293 (SPTLC3) Myristoyl-CoA 29 10.1 (pmol/min/mg)¹ nih.gov
HEK293 (SPTLC3) Palmitoyl-CoA 20 28.5 (pmol/min/mg)¹ nih.gov

¹ Vmax value, not kcat.

Subunit Specificity (e.g., SPTLC3)

The enzymatic activity and substrate preference of serine palmitoyltransferase (SPT), the rate-limiting enzyme in sphingolipid biosynthesis, are significantly influenced by its subunit composition. The incorporation of the SPTLC3 subunit into the SPT complex confers a distinct specificity for myristoyl-CoA, leading to the production of C16 sphingoid bases.

Serine palmitoyltransferase is a heterotrimeric enzyme composed of two large subunits, SPTLC1 and either SPTLC2 or SPTLC3, and a small subunit, either ssSPTa or ssSPTb. pnas.org While the SPTLC1 and SPTLC2 subunits are found in many tissues, the expression of SPTLC3 is more restricted, with high levels observed in tissues such as the placenta, liver, and skin. maayanlab.clouduzh.ch This tissue-specific expression of SPTLC3 suggests that its inclusion in the SPT complex allows cells to tailor sphingolipid production to meet specific local requirements. maayanlab.cloud

The functional enzyme is a heterodimer of SPTLC1 with either SPTLC2 or SPTLC3, and the small subunits (ssSPTa or ssSPTb) bind to this heterodimer to enhance enzymatic activity. guidetopharmacology.org The specific combination of these subunits dictates the enzyme's preference for different acyl-CoA substrates. For instance, SPT complexes containing SPTLC2 show the highest activity with palmitoyl-CoA. guidetopharmacology.org In contrast, complexes that include SPTLC3 exhibit a broader substrate selectivity, with a notable preference for myristoyl-CoA, particularly in SPT1/SPT3/ssSPTa complexes. guidetopharmacology.org This preference for myristoyl-CoA leads to the generation of C16-sphingoid bases. genecards.orgnih.govnih.gov

Research has shown that overexpression of SPTLC3 in cells results in increased SPT activity with lauryl-CoA and myristoyl-CoA compared to cells expressing SPTLC2. nih.govnih.gov This indicates that the SPTLC3 subunit is primarily responsible for the synthesis of sphingoid bases with C14 or C16 backbones. nih.gov Conversely, the SPTLC2 subunit demonstrates greater specificity for longer acyl-CoAs, leading to the formation of C18 and C20-sphingoid bases. nih.gov The presence of SPTLC3 in the SPT enzyme complex promotes the use of myristoyl-CoA, resulting in the production of a d16:0 sphingoid base. researchgate.net This shift in substrate preference expands the diversity of cellular sphingoid bases, potentially giving rise to lipids with unique biological functions. researchgate.net

Kinetic studies have further elucidated the specific affinity of SPTLC3 for myristoyl-CoA. In human embryonic kidney (HEK) cells overexpressing SPTLC3, the kinetic parameters for palmitoyl-CoA were similar to control cells. nih.gov However, for myristoyl-CoA, significant differences were observed, with a much higher maximal velocity (Vmax) in SPTLC3-expressing cells. nih.gov The Michaelis constant (Km) values for palmitoyl-CoA and myristoyl-CoA in these cells were comparable, but the Vmax for myristoyl-CoA was approximately 50% lower than for palmitoyl-CoA. nih.gov In myocardial tissue, where SPTLC3 is highly expressed, SPT utilizes myristoyl-CoA in a manner nearly identical to its canonical substrate, palmitoyl-CoA. researchgate.net

The incorporation of SPTLC3 into the SPT complex is a key mechanism for regulating the production of specific sphingolipid species. This subunit's preference for myristoyl-CoA leads to the synthesis of atypical sphingolipids, which have been implicated in various cellular processes, including the promotion of cardiomyocyte apoptosis. researchgate.netahajournals.org The tissue-specific expression of SPTLC3 and its ability to alter the substrate specificity of SPT highlight the dynamic and regulated nature of sphingolipid metabolism.

Interactive Data Table: Acyl-CoA Substrate Specificity of SPT Subunits

SPT Subunit CompositionPreferred Acyl-CoA SubstrateResulting Sphingoid Base
SPTLC1/SPTLC2/ssSPTaPalmitoyl-CoAC18-derived
SPTLC1/SPTLC2/ssSPTbPalmitoyl-CoA (some activity with Stearoyl-CoA)C18-derived (some C20)
SPTLC1/SPTLC3/ssSPTaMyristoyl-CoAC16-derived
SPTLC1/SPTLC3/ssSPTbMyristoyl-CoA, Palmitoyl-CoA, Stearoyl-CoAC16, C18, C20-derived

Protein Myristoylation: Mechanisms and Functional Implications

Types of Protein Acylation Involving Myristoyl-CoA(4-)

The attachment of the myristoyl group from myristoyl-CoA to a target protein can happen at different stages of the protein's life, leading to distinct functional outcomes. wikipedia.orgcreative-diagnostics.com This modification is broadly categorized into N-terminal myristoylation, which is often co-translational, and post-translational myristoylation. frontiersin.org

N-terminal myristoylation is the most common form of this modification and generally occurs co-translationally. wikipedia.orgfrontiersin.org The process begins as a new polypeptide chain is being synthesized on the ribosome. creative-diagnostics.com After the initiator methionine residue is cleaved by methionine aminopeptidase, an N-terminal glycine (B1666218) is exposed. frontiersin.orgcreative-diagnostics.com The enzyme N-myristoyltransferase (NMT) then recognizes this N-terminal glycine and catalyzes the transfer of the myristoyl group from myristoyl-CoA, forming a stable amide linkage. creative-diagnostics.comnih.govumass.edu This irreversible attachment of the 14-carbon lipid moiety increases the protein's hydrophobicity, which is fundamental to many of its subsequent cellular roles. frontiersin.orgnih.gov

This type of myristoylation is essential for the function of a wide array of eukaryotic and viral proteins involved in signal transduction, cellular structure, and oncogenesis. frontiersin.orgplos.org

Table 1: Examples of N-terminally Myristoylated Proteins

ProteinFunction
Src family kinases (e.g., Lck, Fyn) Involved in T-cell receptor signaling and other signal transduction pathways. frontiersin.org Myristoylation is essential for their membrane localization and function. frontiersin.org
G alpha (Gαi) subunits Components of heterotrimeric G proteins that mediate signal transduction from G protein-coupled receptors. creative-diagnostics.comnih.gov Myristoylation facilitates membrane association. nih.gov
HIV-1 Gag protein A structural protein of the human immunodeficiency virus. wikipedia.org Myristoylation is required for targeting Gag to the host cell membrane for viral assembly and budding. wikipedia.orgpnas.org
ADP-ribosylation factors (ARFs) Small GTPases that regulate vesicle trafficking and actin cytoskeleton assembly. nih.gov
Calcineurin B The regulatory subunit of a calcium/calmodulin-dependent protein phosphatase. embopress.org Myristoylation is implicated in its protein-protein interactions. embopress.org
CAP-23/NAP-22 A brain-specific protein kinase C substrate involved in neuronal processes. embopress.org Its myristoylation is critical for its interaction with calmodulin. embopress.orgnih.gov
NADH-cytochrome b5 reductase An enzyme found on the endoplasmic reticulum and outer mitochondrial membranes. rupress.org Myristoylation is required for its targeting to mitochondria. plos.orgrupress.org

While less common than its co-translational counterpart, post-translational myristoylation is a critical regulatory mechanism, particularly in programmed cell death (apoptosis). wikipedia.orgnih.gov This process occurs after a protein has been fully synthesized and folded. creative-diagnostics.com It is typically initiated by a proteolytic cleavage event within the cell that exposes an internal glycine residue, which then becomes the N-terminus of the cleaved protein fragment. frontiersin.orgcreative-diagnostics.com

A primary trigger for this event is the activation of caspases during apoptosis. wikipedia.orgnih.gov Caspases cleave numerous cellular proteins at specific sites, and in some cases, this cleavage reveals a cryptic myristoylation sequence with glycine at the newly formed N-terminus. wikipedia.orgnih.gov This exposed glycine is then recognized by NMT and myristoylated using myristoyl-CoA. frontiersin.org This modification can dramatically alter the function and localization of the protein fragment, often targeting it to new subcellular compartments to execute its role in the apoptotic cascade. frontiersin.orgcreative-proteomics.com

Table 2: Examples of Post-Translationally Myristoylated Proteins

ProteinCleavage EnzymeFunction of Myristoylated Fragment
Bid (BH3-interacting domain death agonist) Caspase-8 or Caspase-3After cleavage, the myristoylated C-terminal fragment (tBid) translocates to the mitochondria, where it induces the release of cytochrome c, amplifying the apoptotic signal. wikipedia.orgcreative-proteomics.comnews-medical.net
Actin Caspase-3Myristoylation of the actin fragment occurs during apoptosis. umass.edunews-medical.net
Gelsolin Caspase-3The myristoylated N-terminal fragment of gelsolin has been shown to have anti-apoptotic properties. umass.edunews-medical.net
p21-activated kinase 2 (PAK2) Caspase-3Cleavage generates a constitutively active C-terminal kinase domain and an N-terminal regulatory fragment that becomes myristoylated. wikipedia.orgumass.edu
Huntingtin (Htt) CaspasesA myristoylated fragment of Huntingtin was found to localize to the ER and lysosomes and induce autophagosome-like vesicles associated with cell death. scispace.com

Cellular Roles of Myristoylated Proteins

The addition of the myristoyl lipid chain via myristoyl-CoA serves as a critical signal that dictates the protein's behavior within the cell, primarily by mediating its association with membranes and its interaction with other proteins. wikipedia.orgcreative-diagnostics.com

A principal function of myristoylation is to facilitate the anchoring of proteins to cellular membranes. creative-diagnostics.comnih.gov The hydrophobic myristoyl group inserts into the lipid bilayer, tethering the protein to specific subcellular locations such as the plasma membrane, endoplasmic reticulum, Golgi apparatus, and mitochondria. frontiersin.orgcreative-diagnostics.comnih.gov

However, the binding affinity conferred by a single myristoyl group is often insufficient for stable, permanent membrane anchorage. nih.gov Consequently, myristoylation frequently acts in concert with a second signal to ensure strong and specific membrane attachment. wikipedia.orgnih.gov This second signal can be:

A polybasic domain: A cluster of positively charged amino acid residues that interacts electrostatically with negatively charged phospholipids (B1166683) in the membrane. wikipedia.org

A second lipid modification: Often, myristoylated proteins are also palmitoylated (the attachment of a 16-carbon fatty acid), a dual modification that significantly strengthens membrane association. wikipedia.orgcreative-diagnostics.com

This dual-signal requirement allows for dynamic regulation of protein localization. The accessibility of the myristoyl group can be controlled through conformational changes induced by ligand binding or phosphorylation, a mechanism known as a "myristoyl switch". wikipedia.orgnih.gov This switch mechanism allows the protein to reversibly associate with membranes, enabling rapid responses to cellular signals. wikipedia.org

Beyond its role in membrane binding, myristoylation is directly involved in mediating protein-protein interactions. frontiersin.orgcreative-diagnostics.comembopress.org The myristoyl group can be sequestered within a hydrophobic pocket of the myristoylated protein itself or it can be exposed to interact with a binding partner. wikipedia.orgembopress.org

A well-characterized example is the interaction between the myristoylated neuronal protein CAP-23/NAP-22 and Calmodulin (CaM). embopress.org The myristoyl group of CAP-23/NAP-22 inserts into a hydrophobic tunnel on the surface of CaM, forming a critical part of the binding interface. embopress.orgnih.gov This demonstrates that the lipid moiety can act as a structural component essential for the specific recognition between two proteins. embopress.org This function is also vital in the assembly of viral particles, such as the multimerization of the myristoylated HIV-1 Gag protein at the plasma membrane. wikipedia.org

By directing proteins to specific membranes and facilitating protein-protein interactions, myristoylation plays a fundamental role in intracellular trafficking. frontiersin.orgfrontiersin.orgnih.gov It acts as a sorting signal that helps guide proteins through the secretory and endocytic pathways, ensuring they reach their correct destinations to carry out their functions. frontiersin.orgnih.gov

For instance, the myristoylation of KChIP1, a neuronal calcium sensor protein, is essential for its targeting to post-ER transport vesicles, which in turn is required for the efficient trafficking of Kv4 potassium channels to the plasma membrane. biologists.com Similarly, myristoylation is required for the proper targeting of NADH-cytochrome b5 reductase to the outer mitochondrial membrane but not to the endoplasmic reticulum, highlighting the specificity of this signal. plos.orgrupress.org This precise localization is crucial for the function of many signaling proteins, which must be positioned correctly to interact with their upstream activators and downstream effectors. frontiersin.orgcreative-diagnostics.com

Modulation of Protein Activity and Stability

The covalent attachment of a myristoyl group, derived from myristoyl-CoA, to the N-terminal glycine of a protein is a significant post-translational modification known as N-myristoylation. creative-diagnostics.comontosight.aiwikipedia.org This process is catalyzed by the enzyme N-myristoyltransferase (NMT). ontosight.aifrontiersin.org Myristoylation is not merely a localization signal; it profoundly influences the intrinsic activity and stability of the modified protein. creative-diagnostics.comimrpress.com

The addition of the 14-carbon myristoyl chain increases the hydrophobicity of the protein, which can facilitate its interaction with cellular membranes and other proteins. ontosight.aiwikipedia.org This altered localization is often a prerequisite for a protein's function. For instance, the kinase activity of Src family kinases (SFKs) is regulated by myristoylation, which, along with other modifications, enables their attachment to the cytoplasmic membrane where they participate in signaling cascades. nih.govaacrjournals.org Inhibition of myristoylation can abolish the tumorigenic potential of Src by preventing its membrane localization and subsequent kinase activity. nih.govaacrjournals.org

Furthermore, myristoylation can directly impact protein conformation and stability. creative-diagnostics.com The myristoyl group can be sequestered within a hydrophobic pocket of the protein, acting as a "molecular switch" that regulates the protein's conformation and its interactions with other molecules. wikipedia.org This modification can promote proper protein folding and protect certain proteins from degradation, thereby enhancing their stability. creative-diagnostics.com For some proteins, myristoylation is a crucial step that precedes other modifications, such as palmitoylation, which can further fine-tune protein function and membrane interactions. embopress.orgmolbiolcell.org The stability and function of myristoylated proteins are also influenced by the cellular environment, including the availability of myristoyl-CoA. frontiersin.orgnih.gov

Involvement in Key Cellular Processes

The modulation of protein activity and localization by myristoylation has far-reaching consequences for a multitude of cellular processes. The following sections detail the involvement of myristoyl-CoA-dependent modification in critical cellular pathways.

Signal Transduction Pathways

N-myristoylation is a cornerstone of signal transduction, enabling the rapid and flexible responses of cells to external stimuli. ontosight.ainih.gov A vast number of proteins involved in signaling cascades are myristoylated, including G-protein alpha subunits and Src family kinases. creative-diagnostics.comnih.govaacrjournals.orgnih.gov

The attachment of the myristoyl group facilitates the recruitment and localization of these signaling proteins to the plasma membrane, a critical step for their activation and interaction with upstream and downstream components of signaling pathways. creative-diagnostics.comwikipedia.org For example, the myristoylation of Gα subunits of heterotrimeric G proteins is essential for their association with the plasma membrane, allowing them to interact with G protein-coupled receptors and downstream effectors. embopress.orgnih.govpnas.orgosti.gov Studies have shown that preventing the myristoylation of Gα subunits blocks their membrane attachment and, consequently, their function in signal transduction. nih.govosti.gov

Similarly, for Src family kinases like c-Src and Fyn, myristoylation is a prerequisite for their membrane association and subsequent role in pathways regulating cell growth, differentiation, and migration. nih.govaacrjournals.orgmolbiolcell.org The myristoyl group can act in concert with other signals, such as polybasic regions or palmitoylation, to ensure stable membrane anchoring and proper signaling function. molbiolcell.orgrsc.org The dynamic nature of these interactions, sometimes referred to as a "myristoyl switch," allows for tight regulation of signaling events. wikipedia.org

Myristoylated ProteinSignaling PathwayRole of Myristoylation
Gα subunits (e.g., Gαi, Gαo) G-protein coupled receptor (GPCR) signalingMembrane targeting, interaction with receptors and effectors. embopress.orgnih.gov
Src family kinases (e.g., c-Src, Fyn) Receptor tyrosine kinase (RTK), integrin, and GPCR signalingMembrane localization, kinase activation, regulation of cell proliferation and migration. nih.govaacrjournals.orgmolbiolcell.org
Fibroblast growth factor receptor substrate 2 (FRS2α) FGF/FGFR signalingMembrane localization, mediation of oncogenic signaling. nih.gov
Myristoylated alanine-rich C kinase substrate (MARCKS) Protein Kinase C (PKC) signalingMembrane localization, regulation of cytoskeletal organization. aai.org
c-Abl Tyrosine kinase signalingRegulation of kinase activity through a 'myristoyl/phosphotyrosine' switch. nih.gov

Cellular Proliferation and Growth

Given its integral role in signal transduction, it is not surprising that protein myristoylation is deeply involved in regulating cellular proliferation and growth. researchgate.net Many proto-oncogenes and proteins that control the cell cycle are substrates for N-myristoyltransferase (NMT). nih.govtandfonline.comacs.org

The aberrant activity of myristoylated signaling proteins, such as Src, is frequently linked to cancer. nih.govaacrjournals.orgtandfonline.com By promoting the membrane localization and activation of oncoproteins, myristoylation can contribute to uncontrolled cell proliferation and tumor progression. nih.govaacrjournals.orgnih.gov Consequently, the inhibition of NMT has emerged as a potential therapeutic strategy for cancer. nih.govaacrjournals.orgacs.org Studies have shown that blocking the myristoylation of Src suppresses the malignant growth of cancer cells. nih.govaacrjournals.org

Furthermore, NMT1, one of the two NMT isoforms in humans, has been shown to be essential for cancer cell proliferation. frontiersin.org Its knockdown can lead to cell cycle arrest and reduced proliferation, in part by affecting the activation of Src and its downstream targets. frontiersin.orgnih.gov NMT1 has also been implicated in regulating lysosomal function, which is crucial for the metabolic homeostasis that supports rapid cancer cell growth. frontiersin.orgresearchgate.net

Cellular Differentiation

Protein myristoylation is also a key regulatory event in cellular differentiation, the process by which a cell changes from one type to a more specialized one. researchgate.net This process often involves significant changes in cell structure and function, which are orchestrated by complex signaling networks where myristoylated proteins play pivotal roles. aai.orgnih.gov

The spatial distribution of myristoylated proteins has been observed to change dramatically as cells differentiate. nih.gov For example, in the differentiation of muscle cells, there is a notable reorganization of myristoylated proteins. nih.gov This suggests that myristoylation is involved in the cellular restructuring that accompanies differentiation.

In the context of the immune system, the development of T cells in the thymus is critically dependent on N-myristoylation. aai.org The depletion of NMT activity in T cells leads to a block in their developmental progression, highlighting the essential role of this modification in lymphocyte differentiation. aai.org Myristoylated proteins like Lck and Fyn are crucial for T-cell receptor signaling, which drives the differentiation process. frontiersin.orgaai.org

Regulation of Adult Stem Cell Behavior

Emerging research indicates that lipid modifications, including N-myristoylation, play a role in regulating the behavior of adult stem cells. scispace.comresearchgate.net These cells are responsible for tissue maintenance and repair, and their functions, such as self-renewal and differentiation, are tightly controlled.

N-terminal myristoylation facilitates the interaction of proteins with the plasma membrane, a process that is important for establishing cell polarity and orchestrating asymmetric cell division. researchgate.net Asymmetric division is a fundamental mechanism by which stem cells can both self-renew and produce a daughter cell that will differentiate. It is plausible that myristoylation helps target key polarity and cell fate determinants to specific regions of the stem cell membrane, thereby influencing the outcome of cell division. researchgate.net While this area of research is still developing, it points to a fundamental role for myristoyl-CoA in stem cell biology.

Apoptotic Pathways

Protein myristoylation is critically involved in the regulation of apoptosis, or programmed cell death. wikipedia.orgnih.govfrontiersin.org This involvement is particularly notable for its utilization of post-translational myristoylation, a less common form of this modification.

Typically, myristoylation occurs co-translationally on a nascent polypeptide chain. frontiersin.org However, in apoptosis, certain proteins are myristoylated after they have been synthesized and subsequently cleaved by caspases, the key executioner enzymes of apoptosis. frontiersin.orgnih.govpnas.org This post-translational myristoylation acts as a molecular switch to activate or potentiate the function of pro-apoptotic proteins. nih.gov

A prime example is the Bcl-2 family member Bid. Upon induction of apoptosis, caspase-8 cleaves Bid, exposing a new N-terminal glycine residue. This glycine is then myristoylated, which enables the truncated, active form of Bid (tBid) to target the mitochondrial membrane, promoting the release of cytochrome c and subsequent cell death. nih.govmdpi.comresearchgate.net Similarly, the p21-activated protein kinase 2 (PAK2) is cleaved by caspases during apoptosis, and the resulting C-terminal fragment is post-translationally myristoylated. pnas.orgnih.gov This modification is crucial for the fragment's proper localization and its ability to promote late apoptotic events. pnas.orgnih.gov

Apoptotic ProteinTriggering EventRole of Post-Translational Myristoylation
Bid Cleavage by caspase-8Targets truncated Bid (tBid) to mitochondria, enhancing pro-apoptotic activity. nih.govmdpi.com
PAK2 (p21-activated protein kinase 2) Cleavage by caspase-3Directs the active kinase fragment to membranes, potentiating apoptotic signaling. pnas.orgnih.gov
Gelsolin, Actin Caspase cleavageImplicated in regulating cytoskeletal structure during apoptosis. pnas.org

Regulation of Myristoyl Coa 4 Levels and Myristoylation

Transcriptional and Genetic Regulation

Transcriptional and genetic mechanisms play a pivotal role in governing the availability of myristoyl-CoA and the function of the enzymes that utilize it.

Regulation of Fatty Acid Activation Genes (FAA)

In the yeast Saccharomyces cerevisiae, a model organism for studying protein N-myristoylation, myristoyl-CoA can be generated through two primary pathways: de novo synthesis by the fatty acid synthetase (FAS) complex or the activation of exogenous myristate by acyl-CoA synthetases. rupress.org The activation of imported fatty acids is carried out by enzymes encoded by Fatty Acid Activation (FAA) genes. rupress.orgsemanticscholar.org

S. cerevisiae possesses four such genes: FAA1, FAA2, FAA3, and FAA4. semanticscholar.org The protein products of these genes, Faa1p, Faa2p, Faa3p, and Faa4p, are long-chain acyl-CoA synthetases. semanticscholar.orgyeastgenome.org Under normal growth conditions with an active FAS complex, none of the FAA genes are essential for vegetative growth. scite.ai However, their roles become critical when the de novo synthesis pathway is compromised. rupress.orgscite.ai

Studies have shown that Faa1p is the primary enzyme responsible for activating imported myristate to supplement cellular myristoyl-CoA pools, with Faa4p also contributing to this process. semanticscholar.orgscite.ai The importance of these genes is highlighted in strains with a mutant N-myristoyltransferase (Nmt1p) that has a reduced affinity for myristoyl-CoA; in these cases, Faa1p and Faa4p are vital for viability even when the FAS complex is active. semanticscholar.orgscite.ai The in vitro myristoyl-CoA synthetase activities of Faa1p and Faa2p are comparable and significantly higher than that of Faa3p. semanticscholar.org

In the yeast Yarrowia lipolytica, which can assimilate n-alkanes, the FAA1 gene is crucial for the utilization of fatty acids, whether they are exogenously supplied or derived from n-alkane metabolism. oup.com Deletion of FAA1 in this yeast prevents growth when fatty acid synthesis is inhibited, underscoring its critical role in activating fatty acids for cellular use. oup.com

Regulation of Long-Chain Acyl-CoA Synthetase (ACSL) Expression

Long-chain acyl-CoA synthetases (ACSLs) are a family of enzymes that catalyze the conversion of free long-chain fatty acids into their metabolically active acyl-CoA esters, including myristoyl-CoA. aacrjournals.orgnih.gov The expression of different ACSL isoforms is subject to tissue-specific and transcriptional regulation, indicating that they have distinct roles in channeling fatty acids toward different metabolic fates. nih.gov

For instance, in prostate cancer cells, the expression levels of ACSL3 and ACSL4 are inversely regulated by androgen receptor (AR) signaling. aacrjournals.orgnih.govaacrjournals.org The AR acts as a transcriptional suppressor for the ACSL4 gene. aacrjournals.orgnih.govaacrjournals.org Consequently, inhibition of AR signaling leads to a decrease in ACSL3 levels but a significant increase in ACSL4 levels. aacrjournals.orgnih.govaacrjournals.org This surge in ACSL4 is linked to an increase in the biosynthesis of a broad spectrum of fatty acyl-CoAs and a significant enhancement of global protein myristoylation. aacrjournals.orgnih.govaacrjournals.org ACSL4 has been shown to have a higher catalytic efficiency for fatty acyl-CoA biosynthesis compared to ACSL3. aacrjournals.orgnih.govaacrjournals.org

Furthermore, the activity of ACSLs is required for maintaining meiotic arrest in Xenopus laevis oocytes, a process that involves protein palmitoylation of Gαs, a key signaling protein. oup.com Inhibition of ACSL activity disrupts this process, leading to oocyte maturation. oup.com This suggests that ACSL-mediated production of acyl-CoAs is critical for specific protein modifications that regulate fundamental cellular processes. oup.com

The differential regulation of ACSL isoforms is also evident in response to nutritional changes. In rats, fasting induces an increase in hepatic Acsl1 and Acsl4 mRNA while decreasing Acsl3 and Acsl5 mRNA. nih.gov This complex regulation at the transcriptional level, coupled with potential translational and post-translational modifications, allows for precise control over fatty acid metabolism. nih.gov

NMT1 Gene Expression and Essentiality for Growth

N-myristoyltransferase (NMT), encoded by the NMT1 gene, is the enzyme that catalyzes the transfer of myristate from myristoyl-CoA to the N-terminal glycine (B1666218) of a variety of proteins. nih.govatlasgeneticsoncology.orgprospecbio.com This modification, N-myristoylation, is indispensable for the biological function of these proteins and, consequently, for the growth and viability of many eukaryotic organisms. nih.govatlasgeneticsoncology.orgresearchgate.net

The essential nature of NMT1 is demonstrated by the fact that it is required for the vegetative growth of S. cerevisiae. semanticscholar.org In humans and mice, two isoforms exist, NMT1 and NMT2, which share significant amino acid sequence similarity. researchgate.net Loss of NMT1 has been shown to be embryonic lethal and can inhibit the proliferation of cancer cells. researchgate.net

The expression of NMT1 can be influenced by other genes. For example, in yeast, the protein product of the CDC39 gene can transactivate NMT1. nih.gov Furthermore, elevated expression of NMT has been observed in various cancers, including colon cancer, and often correlates with poor survival. nih.govatlasgeneticsoncology.orgresearchgate.net This increased expression can lead to higher levels of myristoylated proteins, such as the tyrosine kinase c-Src, which are involved in cell growth and proliferation. nih.govatlasgeneticsoncology.org

The reaction mechanism of NMT is an ordered Bi Bi process where the enzyme first binds to myristoyl-CoA to form a binary complex, which then binds to the protein substrate. nih.govatlasgeneticsoncology.org NMT is highly selective for myristoyl-CoA as its fatty acyl-CoA substrate. nih.govatlasgeneticsoncology.org

Role of Specific Gene Variants in Fatty Acid Metabolism (e.g., CPT1A missense mutation)

Genetic variations in enzymes involved in fatty acid metabolism can have significant impacts on the processing of fatty acids and, by extension, on the availability of substrates like myristoyl-CoA for myristoylation. A notable example is a common missense mutation, p.Pro479Leu (P479L), in the gene for carnitine palmitoyltransferase 1A (CPT1A). nih.gov

CPT1A is a key enzyme in the mitochondrial beta-oxidation of long-chain fatty acids, facilitating their transport into the mitochondria. researchgate.netfrontiersin.org The P479L variant is prevalent in the Greenlandic Inuit population and is strongly associated with a range of metabolic phenotypes related to fatty acid metabolism. nih.gov Individuals carrying this variant show altered levels of various fatty acids, including n-3 polyunsaturated fatty acids. nih.gov

Allosteric Regulation of Enzymes by Acyl-CoAs

The activity of enzymes central to fatty acid metabolism is subject to allosteric regulation by acyl-CoAs and other metabolites, providing a rapid mechanism for controlling metabolic flux.

Malonyl-CoA Inhibition of Carnitine Palmitoyltransferase I (CPT1)

Malonyl-CoA, the first committed intermediate in the de novo synthesis of fatty acids, is a potent allosteric inhibitor of CPT1. embopress.orgnih.govnih.govaocs.org This inhibition is a critical regulatory point in fatty acid metabolism, preventing the newly synthesized fatty acids from being immediately oxidized in the mitochondria. nih.gov By blocking CPT1, malonyl-CoA effectively controls the entry of long-chain fatty acyl-CoAs into the mitochondrial matrix for beta-oxidation. nih.gov

The sensitivity of CPT1 to malonyl-CoA inhibition can be modulated by various factors. For instance, the mitochondrial architecture plays a role; mitochondrial fragmentation has been shown to decrease CPT1's sensitivity to malonyl-CoA, thereby enhancing fatty acid oxidation. embopress.org Conversely, mitochondrial elongation increases this sensitivity. embopress.org

In human skeletal muscle, an increase in malonyl-CoA concentration has been linked to decreased CPT1 activity and reduced fat oxidation. nih.govnih.gov This regulatory mechanism is crucial for cellular energy balance, as it allows the cell to switch between fatty acid synthesis and oxidation based on metabolic needs. nih.gov The interaction between malonyl-CoA and CPT1 is a classic example of feedback inhibition, where a product of a metabolic pathway regulates an enzyme in a competing pathway.

Enzyme/GeneOrganism/TissueRegulatory EffectImpact on Myristoyl-CoA/Myristoylation
FAA Genes (FAA1, FAA4) S. cerevisiaeTranscriptional control of fatty acid activationActivation of exogenous myristate to form myristoyl-CoA for N-myristoylation. semanticscholar.orgscite.ai
ACSL4 Human Prostate Cancer CellsUpregulated by inhibition of androgen receptor signalingIncreased biosynthesis of fatty acyl-CoAs and enhanced protein myristoylation. aacrjournals.orgnih.govaacrjournals.org
NMT1 EukaryotesEssential gene for viability; expression can be elevated in cancerCatalyzes the transfer of myristate from myristoyl-CoA to proteins. nih.govatlasgeneticsoncology.orgresearchgate.net
CPT1A (P479L variant) Human (Greenlandic Inuit)Alters fatty acid metabolismAssociated with changes in fatty acid profiles, with potential indirect effects on acyl-CoA pools. nih.gov
CPT1 GeneralAllosterically inhibited by malonyl-CoARegulates the entry of long-chain acyl-CoAs into mitochondria for oxidation, thereby influencing the overall acyl-CoA pool. embopress.orgnih.govnih.govaocs.org

Substrate Availability and Cellular Pools

The cellular pool of myristoyl-CoA is primarily maintained through two distinct pathways: de novo synthesis by the fatty acid synthetase (FAS) complex and the activation of exogenous myristate by cellular acyl-CoA synthetases. nih.govsemanticscholar.orgrupress.orgresearchgate.net Studies in Saccharomyces cerevisiae have been instrumental in elucidating these pathways. In this model organism, when the FAS complex is active, none of the fatty acid activation (FAA) genes, which encode long-chain acyl-CoA synthetases, are essential for vegetative growth. semanticscholar.orgrupress.org However, if the FAS complex is inhibited, for instance by the drug cerulenin, the cells require supplementation with long-chain fatty acids to remain viable. semanticscholar.orgrupress.org

Multiple acyl-CoA synthetase isoenzymes contribute to the activation of fatty acids. In yeast, four such enzymes (Faa1p, Faa2p, Faa3p, Faa4p) have been identified. nih.govsemanticscholar.org Genetic and biochemical analyses have revealed that these enzymes have distinct roles and substrate specificities. Faa1p is the principal enzyme responsible for activating imported myristate. nih.govsemanticscholar.org Faa4p also contributes to this process, albeit to a lesser extent. semanticscholar.orguniprot.org In contrast, Faa2p and Faa3p appear to act on endogenous fatty acid pools rather than imported ones. nih.gov This enzymatic redundancy and specificity ensure that the cell can generate myristoyl-CoA from various sources to meet the demands of protein N-myristoylation. nih.gov

Impact of Exogenous Myristate on Myristoyl-CoA(4-) Pools

The availability of external myristate can significantly influence the size of the intracellular myristoyl-CoA pool. Supplying exogenous myristate to cultured cells leads to its uptake and subsequent activation to myristoyl-CoA, a process primarily mediated by specific long-chain acyl-CoA synthetases. semanticscholar.orguniprot.orgnih.gov

Research on human prostate cancer cells has demonstrated this effect quantitatively. When these cells were treated with various fatty acids, only myristic acid (C14:0) led to a substantial increase in the intracellular concentration of myristoyl-CoA. nih.gov This indicates that exogenous myristate is efficiently converted into its acyl-CoA derivative, thereby directly supplementing the cellular pool available for N-myristoylation. nih.gov In one study, treatment of PC-3 and DU145 prostate cancer cell lines with 50 μM myristic acid for 24 hours resulted in a significant elevation of myristoyl-CoA levels compared to control cells or cells treated with other fatty acids like lauric acid (C12:0) or palmitic acid (C16:0). nih.gov

This table shows the relative increase in intracellular myristoyl-CoA levels in human prostate cancer cell lines after 24 hours of treatment with myristic acid, based on data from a study on fatty acid metabolism. nih.gov The levels in control cells are set to 1.

This direct supplementation is crucial, especially in scenarios where the N-myristoyltransferase has a reduced affinity for its myristoyl-CoA substrate. In such cases, increasing the pool size through exogenous myristate can rescue cellular defects associated with inefficient protein myristoylation. oup.commicrobiologyresearch.org

Feedback Mechanisms in Metabolic Pathways

The synthesis of myristoyl-CoA is also regulated by feedback mechanisms, preventing its excessive accumulation and ensuring metabolic homeostasis. Feedback inhibition occurs when a downstream product of a pathway inhibits an enzyme acting earlier in that same pathway. pnas.org

A clear example of this regulation has been elucidated in human prostate cancer cells. In these cells, vitamin D3 was found to downregulate the expression of fatty acid synthase (FAS), the key enzyme complex for de novo fatty acid synthesis. nih.gov This effect is mediated by the upregulation of a long-chain fatty-acid-CoA ligase, FACL3. nih.gov FACL3 preferentially uses myristic acid as a substrate, leading to an increased formation of myristoyl-CoA. nih.gov The resulting higher levels of long-chain fatty acyl-CoAs, including myristoyl-CoA, then act as a feedback signal to inhibit the expression of the FAS gene. nih.gov

The essential role of FACL3-mediated acyl-CoA synthesis in this feedback loop was confirmed using Triacsin C, an inhibitor of long-chain acyl-CoA synthetase activity. When FACL3 was inhibited by Triacsin C, the vitamin D3-induced downregulation of FAS was completely abolished. nih.gov This demonstrated that the formation of long-chain fatty acyl-CoAs is a necessary step for the feedback inhibition of FAS expression. nih.gov This regulatory circuit ensures that when sufficient fatty acids are being activated (e.g., from exogenous sources), the energy-intensive de novo synthesis pathway is appropriately suppressed.

Myristoyl Coa 4 in Biological Contexts and Pathological Mechanisms

Role in Lipid Metabolism Disorders (mechanistic insights)

Myristoyl-CoA, an activated form of the 14-carbon saturated fatty acid myristic acid, is a key intermediate in cellular lipid metabolism. Its involvement in metabolic disorders is primarily linked to its role as a substrate in pathways that become dysregulated, rather than being a primary causative agent itself.

Involvement in X-linked Adrenoleukodystrophy

X-linked Adrenoleukodystrophy (X-ALD) is a genetic disorder caused by mutations in the ABCD1 gene, which encodes the peroxisomal transporter ALDP. nih.gov This protein is responsible for transporting very long-chain fatty acyl-CoAs (VLCFA-CoAs) into peroxisomes for degradation via β-oxidation. nih.govresearchgate.net In X-ALD, the defective ALDP leads to the accumulation of VLCFAs (fatty acids with 22 or more carbons) in tissues and plasma. nih.gov

Regulation of De Novo Triacylglycerol Biosynthesis

Myristoyl-CoA is a direct substrate in the de novo synthesis of triacylglycerols (TAGs), the primary form of energy storage in cells. The final and committed step in this pathway is catalyzed by acyl-CoA:diacylglycerol acyltransferase (DGAT) enzymes, which esterify a fatty acyl-CoA onto a diacylglycerol (DAG) molecule to form TAG. medwinpublishers.com

Research has shown that myristoyl-CoA is actively utilized by DGAT enzymes. The substrate specificity can vary between different DGAT isoforms and species. For instance, studies on Mortierella ramanniana have indicated that its DGAT2 enzyme exhibits enhanced activity with medium-chain fatty acyl-CoAs, such as myristoyl-CoA. mdpi.com In the bacterium Streptomyces coelicolor, the DGAT enzyme Sco0958, which is crucial for neutral lipid production, effectively uses long-chain acyl-CoAs from C14 to C18, including myristoyl-CoA, as acyl donors for TAG synthesis. tandfonline.com The direct incorporation of myristoyl-CoA into TAG underscores its role as a building block in energy storage, a pathway that is often dysregulated in metabolic disorders like obesity and fatty liver disease.

Table 1: Research Findings on Myristoyl-CoA in Triacylglycerol (TAG) Synthesis

Organism/System Enzyme Finding Citation
Streptomyces coelicolor Sco0958 (DGAT) Mediates esterification of DAG using C14-C18 acyl-CoAs, including myristoyl-CoA. Overexpression significantly increased de novo TAG biosynthesis. tandfonline.com
Mortierella ramanniana DGAT2 Showed enhanced activity towards medium-chain fatty acyl-CoAs like myristoyl-CoA compared to long-chain variants. mdpi.com

Impact on Fatty Acid Metabolism-Related Gene Expression in Nonalcoholic Fatty Liver Disease (NAFLD)

Nonalcoholic fatty liver disease (NAFLD) is characterized by the excessive accumulation of lipids, primarily TAGs, in the liver. A key contributor to this lipid buildup is an increase in de novo lipogenesis (DNL), the process of synthesizing fatty acids from non-lipid precursors. nih.gov The transcriptional regulation of DNL is largely controlled by two major transcription factors: sterol regulatory element-binding protein 1c (SREBP-1c) and carbohydrate-responsive element-binding protein (ChREBP). nih.govfrontiersin.org

In many cases of NAFLD, the expression and activity of SREBP-1c are elevated. frontiersin.org SREBP-1c activates the transcription of key lipogenic genes, including acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS). nih.govnih.gov These enzymes drive the synthesis of saturated fatty acids, such as palmitic acid, which can be further elongated or desaturated. Myristic acid is also a product of these pathways. These newly synthesized fatty acids are then activated to their CoA esters, for example, myristoyl-CoA, to be incorporated into complex lipids like TAGs.

Therefore, the impact of myristoyl-CoA in the context of NAFLD-related gene expression is as a downstream product and substrate within the highly active DNL and TAG synthesis pathways. The upregulation of SREBP-1c and its target genes leads to an increased flux of substrates through DNL, resulting in a larger pool of fatty acyl-CoAs, including myristoyl-CoA, which are then channeled into the synthesis and accumulation of hepatic triglycerides. nih.govnih.gov

Involvement in Cancer Biology (mechanistic insights)

Myristoyl-CoA plays a pivotal role in cancer biology through its function as the essential substrate for N-myristoylation, a lipid modification that is critical for the function of numerous proteins involved in oncogenic signaling pathways.

NMT Expression and Oncogenesis

N-myristoyltransferase (NMT) is the enzyme that catalyzes the covalent attachment of a myristoyl group from myristoyl-CoA to an N-terminal glycine (B1666218) residue of a target protein. medwinpublishers.comnih.gov This modification, known as N-myristoylation, is crucial for protein-membrane interactions, protein-protein interactions, and proper protein conformation. nih.govnih.gov

A growing body of evidence has established a strong link between elevated NMT expression and activity and the development and progression of various cancers. Increased levels of NMT have been reported in colorectal, gallbladder, brain, oral squamous cell, and breast cancers. medwinpublishers.commdpi.comspandidos-publications.comcancerresearchhorizons.com This overexpression is not merely a correlation; it is mechanistically linked to oncogenesis because many NMT substrates are themselves oncoproteins or key components of signaling pathways that drive cell proliferation, survival, and metastasis. nih.govtandfonline.com The heightened NMT activity in cancer cells reflects an increased demand for the myristoylation of these oncogenic proteins, making NMT a significant therapeutic target. spandidos-publications.comcancerresearchhorizons.com Consequently, inhibitors of NMT are being actively investigated as a new class of anti-cancer drugs. nih.govaacrjournals.org

Myristoylation of Oncogenic Proteins (e.g., Src Kinase)

A prime example of myristoyl-CoA's role in cancer is the myristoylation of Src family kinases (SFKs), particularly the proto-oncogene c-Src. tandfonline.com Src is a non-receptor tyrosine kinase that, when activated, promotes cell proliferation, migration, and invasion. tandfonline.comnih.gov

The myristoylation of Src, which is dependent on the availability of myristoyl-CoA and the activity of NMT, is indispensable for its biological function. nih.gov This lipid modification facilitates the anchoring of Src to the inner leaflet of the plasma membrane, a localization that is essential for its interaction with upstream and downstream signaling partners and for its kinase activity. nih.govnih.gov

Mechanistic studies have demonstrated that if Src myristoylation is blocked, either by mutating the N-terminal glycine anchor or by inhibiting NMT, the protein fails to localize to the membrane, its kinase activity is diminished, and its oncogenic potential is suppressed. nih.govtandfonline.com Furthermore, research has shown that an increased supply of exogenous myristic acid can expand the intracellular myristoyl-CoA pool, leading to enhanced myristoylation of Src and accelerated, more aggressive tumor progression in prostate cancer models. This provides a direct molecular link between a specific fatty acid, its activated CoA derivative, and the potentiation of an oncogenic pathway.

Table 2: Mechanistic Role of Myristoylation in Src Kinase Function

Feature Role of Myristoylation (dependent on Myristoyl-CoA) Consequence of Inhibition Citation
Subcellular Localization Anchors Src to the cytoplasmic membrane. Src remains cytosolic, preventing interaction with signaling partners. nih.gov
Kinase Activity Promotes the active conformation of the kinase domain. Kinase activity is significantly reduced. researchgate.nettandfonline.com
Oncogenic Signaling Enables Src to phosphorylate downstream targets (e.g., FAK, MAPK pathways), promoting proliferation and invasion. Attenuates Src-mediated oncogenic signaling pathways. nih.govtandfonline.com

| Tumor Progression | Facilitates Src-mediated tumorigenesis. | Suppresses cancer cell proliferation, migration, and tumor growth. | nih.govnih.gov |

Impact on Tumorigenesis and Cell Proliferation

The covalent modification of proteins with a myristoyl group, a process known as myristoylation, is increasingly recognized as a significant factor in the development and progression of cancer. tandfonline.com Elevated levels and activity of N-myristoyltransferase 1 (NMT1), the enzyme that catalyzes this modification, are found in various cancers, including those of the colon, lung, and breast, and often correlate with poor patient survival. tandfonline.comnih.gov

Myristoylation facilitates the membrane association and function of numerous proteins involved in cell growth, signaling, and survival. medwinpublishers.com A key example is the proto-oncogene c-Src, a non-receptor tyrosine kinase that plays a pivotal role in cell proliferation and signaling. tandfonline.com The myristoylation of c-Src is essential for its proper membrane localization and kinase activity. tandfonline.com Increased myristoylation of c-Src can lead to aberrant signaling, contributing to the transformation of normal cells into cancerous ones and promoting their proliferation. news-medical.nettandfonline.com In colon cancer cell lines, for instance, elevated NMT expression is associated with increased concentrations of Src, and blocking c-Src myristoylation reduces colony formation and slows proliferation. tandfonline.com

Furthermore, myristoylation is implicated in cancer cell metabolism. tandfonline.com For example, the myristoylation of the AMPK β-subunit, regulated by NMT1, can enhance AMPK signaling, leading to the activation of fatty acid oxidation, a process that can support the metabolic demands of highly metastatic cancer cells. tandfonline.comnih.gov The inhibition of NMT has been shown to slow cancer cell proliferation by disrupting the function of multiple myristoylated proteins essential for oncogenic pathways. tandfonline.comacs.org For example, the NMT inhibitor PCLX-001, which has been in clinical trials for lymphoma and solid malignancies, promotes the degradation of myristoylated proteins like the Src family kinases (SFKs), thereby reducing angiogenesis and cancer cell migration. aacrjournals.org

The tumor suppressor protein FUS1 is another critical player whose function is dependent on myristoylation. aacrjournals.org Loss of FUS1 myristoylation has been observed in human lung cancer. aacrjournals.org A myristoylation-deficient FUS1 mutant loses its ability to suppress tumor growth, induce apoptosis, and is targeted for rapid degradation, highlighting a novel mechanism for the inactivation of tumor suppressors in cancer. aacrjournals.org

Table 1: Impact of Myristoylation on Key Proteins in Tumorigenesis

Protein Function in Cancer Impact of Myristoylation Consequence of Dysregulated Myristoylation
c-Src Proto-oncogene, tyrosine kinase involved in cell proliferation and signaling. tandfonline.com Essential for membrane localization and kinase activity. tandfonline.com Increased myristoylation leads to aberrant signaling and enhanced proliferation. news-medical.nettandfonline.com
AMPKβ Subunit of AMPK, a key regulator of cellular energy homeostasis. tandfonline.comnih.gov Enhances AMPK signaling and fatty acid oxidation. tandfonline.comnih.gov Supports metabolic reprogramming in highly metastatic cancer cells. tandfonline.comnih.gov
FUS1 Tumor suppressor protein. aacrjournals.org Required for tumor-suppressing activity and protein stability. aacrjournals.org Loss of myristoylation inactivates its tumor suppressor function. aacrjournals.org
LAMTOR1 Lysosomal adaptor protein involved in mTORC1 activation. frontiersin.org Necessary for its localization to the lysosomal membrane. frontiersin.org Downregulation disrupts mTORC1 activation and slows cancer cell proliferation. frontiersin.org

Role in Immune Response and Host-Pathogen Interactions (mechanistic insights)

Myristoylation is a fundamental process in the proper functioning of the immune system and plays a critical role in the interactions between hosts and various pathogens. coenzalabs.comcoenzalabs.comnih.gov The attachment of myristate to specific proteins is essential for initiating signaling cascades in both the innate and adaptive immune responses. nih.govnih.gov

N-myristoylation is a prerequisite for many immune cell signaling events. nih.govnih.gov In T cells, the activation of the T-cell receptor (TCR) relies on the myristoylation of Src family kinases like Lck and Fyn. nih.govfrontiersin.org This lipid modification is crucial for targeting these kinases to the plasma membrane, where they can phosphorylate downstream signaling molecules and initiate the cascade of events leading to T-cell activation. nih.govfrontiersin.org Without myristoylation, Lck remains in the cytosol, unable to participate in TCR signaling. researchgate.net

Similarly, in macrophages, which are key players in the innate immune response, myristoylation is involved in signaling pathways that lead to their activation. nih.gov The process also influences the function of calcium-regulated pathways, which are critical for processes like cell proliferation and differentiation in immune cells. nih.govfrontiersin.org For instance, myristoylated proteins like Calcineurin (CaN) and Fus1 are involved in Ca2+-mediated signal transduction. nih.govfrontiersin.org

Pathogens, including viruses and fungi, often hijack the host's NMT enzyme to myristoylate their own proteins, a step that is frequently essential for their replication and pathogenesis. nih.govnews-medical.net

HIV : The Human Immunodeficiency Virus (HIV) provides a classic example of this dependency. The viral Gag protein, which is central to the assembly of new virus particles, must be myristoylated to target it to the host cell's plasma membrane for budding. news-medical.netasm.org The viral Nef protein also requires myristoylation for its function in downregulating CD4+ receptors and contributing to HIV pathogenesis. frontiersin.orgaai.org This reliance on the host's myristoylation machinery makes it a potential target for antiviral therapies. nih.govnih.gov

Fungi : In pathogenic fungi like Candida albicans and Cryptococcus neoformans, NMT is essential for viability. creative-biolabs.combioworld.comacs.org The enzyme myristoylates a range of fungal proteins that are critical for their growth and survival. researchgate.net Genetic studies have confirmed that NMT is indispensable for these fungi, making it a validated target for the development of new antifungal drugs. bioworld.comacs.org

The essential role of NMT in both viral and fungal life cycles has made it an attractive target for the development of novel anti-infective agents. news-medical.netcreative-biolabs.comnih.gov Since many viruses, like HIV and rhinoviruses, rely on the host's NMT, inhibitors targeting the human enzyme can block viral replication. wikipedia.orgnih.govwipo.int This host-centric approach may present a higher barrier to the development of drug resistance by the virus. wikipedia.org Small molecule inhibitors of human NMT, such as IMP-1088 and PCLX-001, have shown broad-spectrum antiviral activity against various viruses, including rhinoviruses and mammarenaviruses. wikipedia.orgnih.govmdpi.com

In the case of fungal infections, the structural differences between fungal and human NMTs allow for the development of selective inhibitors. creative-biolabs.comresearchgate.net Numerous NMT inhibitors have been developed that show potent antifungal activity against pathogens like Candida albicans and Cryptococcus neoformans by disrupting essential cellular processes. creative-biolabs.combioworld.comacs.org Similarly, NMT is being explored as a drug target for protozoan parasites like Plasmodium (malaria) and Leishmania. cambridge.orgacs.orgresearchgate.net

Table 2: Role of Myristoylation in Pathogenesis and as a Therapeutic Target

Pathogen Key Myristoylated Protein(s) Role of Myristoylation Therapeutic Strategy
HIV Gag, Nef news-medical.netfrontiersin.orgasm.org Essential for viral assembly, budding, and pathogenesis. news-medical.netasm.org Targeting host NMT to block viral replication. nih.govwipo.int
Candida albicans Various essential proteins Crucial for viability and growth. bioworld.comacs.org Developing selective inhibitors of fungal NMT. creative-biolabs.combioworld.com
Cryptococcus neoformans Various essential proteins Essential for viability. acs.orgresearchgate.net Developing selective inhibitors of fungal NMT. creative-biolabs.comacs.org
Rhinovirus VP0 capsid protein nih.gov Required for the formation of infectious virus particles. nih.gov Targeting host NMT to inhibit capsid assembly. nih.gov
Mammarenaviruses (e.g., Lassa, Junin) Z matrix protein, SSP mdpi.comresearchgate.net Required for viral budding and cell entry. mdpi.comresearchgate.net Targeting host NMT to block viral propagation. mdpi.com
Plasmodium falciparum Various essential proteins Essential for parasite viability and assembly of the inner membrane complex. nih.gov Targeting parasite NMT. nih.govcambridge.org

Influence on Neurodegenerative Conditions (mechanistic insights)

While the role of myristoylation in cancer and infectious diseases is well-documented, its influence on neurodegenerative conditions is an emerging area of research. ontosight.aicreative-proteomics.com The proper functioning of the nervous system relies on intricate signaling pathways and cellular homeostasis, processes where myristoylated proteins are known to participate. nih.govnih.gov

Dysregulation of myristoylation could potentially contribute to the pathology of neurodegenerative diseases. creative-proteomics.com For instance, altered myristoylation of specific proteins might disrupt cellular homeostasis in neurons, potentially leading to protein aggregation and toxicity, which are hallmarks of many neurodegenerative disorders. creative-proteomics.com The enzyme 3-oxo-myristoyl-CoA hydrolase, involved in fatty acid metabolism, has been linked to neurodegenerative diseases like Alzheimer's, suggesting that disruptions in myristoyl-CoA metabolism could play a role. ontosight.ai

Furthermore, both NMT1 and NMT2 are expressed in the human brain. nih.gov Biochemical studies have shown that the two NMT isoforms have distinct characteristics, and their functional roles in the progression of neurodegenerative diseases are under investigation. nih.govnih.gov Continuous activation of signaling pathways involving myristoylated proteins, such as those related to chronic neuro-inflammation, may also contribute to neurodegeneration. medwinpublishers.com For example, microRNAs that regulate NMT expression have been implicated in neurodegeneration pathways, suggesting a complex regulatory network that, if disrupted, could impact neuronal health. plos.org The association of NMT2 with the acyl-CoA binding protein ACBD6, which is involved in various cellular functions including neurodegeneration, further points to the potential involvement of myristoylation in these conditions. nih.gov However, more research is needed to fully elucidate the specific mechanistic links between myristoyl-CoA metabolism, protein myristoylation, and the pathogenesis of various neurodegenerative conditions. nih.gov

Advanced Research Methodologies and Future Perspectives

Genetic Manipulation and Complementation Studies

Genetic manipulation and complementation studies have been instrumental in elucidating the role of myristoyl-CoA in cellular processes, particularly in the context of protein N-myristoylation. These methodologies allow researchers to probe the function of specific genes and enzymes involved in the synthesis and utilization of myristoyl-CoA.

Gene Deletion and Overexpression (e.g., FAA Genes, NMT1)

In the yeast Saccharomyces cerevisiae, a model organism for studying protein N-myristoylation, researchers have identified four fatty acid activation (FAA) genes that encode acyl-CoA synthetases. researchgate.netscite.aiymdb.catandfonline.com These enzymes are responsible for activating fatty acids, including myristate, to their corresponding acyl-CoA thioesters. Myristoyl-CoA can be synthesized de novo by the fatty acid synthetase (FAS) complex or through the activation of exogenous myristate by these acyl-CoA synthetases. rupress.org

Studies involving the deletion of these FAA genes have revealed their importance in maintaining cellular pools of myristoyl-CoA, especially when the de novo synthesis pathway is inhibited. scite.aiyeastgenome.org For instance, in strains where the NMT1 gene, which encodes N-myristoyltransferase, is mutated (e.g., nmt1-181), cells exhibit a greater demand for myristoyl-CoA due to the mutant enzyme's reduced affinity for its substrate. researchgate.netpnas.org In these strains, the deletion of FAA1 and FAA4 genes, which are primarily responsible for activating imported myristate, proves to be lethal even when the FAS complex is active. researchgate.netscite.ai This highlights the critical role of these specific acyl-CoA synthetases in supplying sufficient myristoyl-CoA for essential protein N-myristoylation. researchgate.net

Conversely, overexpression of another fatty acid activation gene, FAA2, can rescue the viability of nmt1-181 mutant cells. researchgate.net This is attributed to the activation of an endogenous pool of myristate, demonstrating a degree of functional redundancy and interplay among the different Faa proteins in managing myristoyl-CoA levels. researchgate.net

Furthermore, genetic complementation studies have shown that a rat liver acyl-CoA synthetase can rescue the viability of yeast cells lacking both FAA1 and FAA4 when grown in the presence of myristate. yeastgenome.org This cross-species complementation underscores the conserved function of these enzymes in myristoyl-CoA synthesis.

The gene encoding N-myristoyltransferase (NMT1) itself is essential for the viability of many organisms, including fungi and protozoan parasites. biologists.comportlandpress.com Disruption of the NMT1 gene in S. cerevisiae is lethal, but this can be complemented by the expression of human NMT, indicating a high degree of functional conservation across eukaryotes. biologists.com Overexpression of NMT has been observed in various cancers, suggesting its involvement in tumorigenesis. atlasgeneticsoncology.org

Table 1: Key Genes Involved in Myristoyl-CoA Metabolism and Their Roles

Gene/ProteinOrganismFunctionKey Findings from Genetic Studies
FAA1 Saccharomyces cerevisiaeAcyl-CoA SynthetasePredominantly responsible for activating imported myristate. scite.aiyeastgenome.org Deletion is detrimental in strains with high myristoyl-CoA demand. researchgate.net
FAA2 Saccharomyces cerevisiaeAcyl-CoA SynthetaseOverexpression can rescue viability in nmt1-181 mutants by activating endogenous myristate. researchgate.net
FAA3 Saccharomyces cerevisiaeAcyl-CoA SynthetaseHas lower in vitro activity for myristoyl-CoA compared to Faa1p and Faa2p. yeastgenome.org
FAA4 Saccharomyces cerevisiaeAcyl-CoA SynthetaseFunctionally interchangeable with Faa1p for activating imported fatty acids. yeastgenome.org
NMT1 EukaryotesN-myristoyltransferaseEssential for viability. biologists.comportlandpress.com Mutations can increase the demand for myristoyl-CoA. researchgate.netpnas.org Overexpressed in some cancers. atlasgeneticsoncology.org

Site-Directed Mutagenesis for Enzyme Characterization

In the study of N-myristoyltransferase (NMT), site-directed mutagenesis has been crucial in identifying key residues involved in the binding of myristoyl-CoA and the peptide substrate. For example, a Gly->Asp mutation in S. cerevisiae Nmt1p (the nmt1-181 allele) results in a significantly reduced affinity for myristoyl-CoA, leading to temperature-sensitive myristic acid auxotrophy. pnas.org This demonstrates the critical role of this specific glycine (B1666218) residue in the proper utilization of myristoyl-CoA. biologists.com

Mutagenesis studies have also been employed to investigate the catalytic mechanism of NMT. By targeting residues within the proposed catalytic triad (B1167595) (e.g., serine, histidine, aspartic acid), researchers can abolish or significantly reduce enzymatic activity, thereby confirming their role in the acyl transfer reaction. capes.gov.br For instance, studies on a cytosolic acyl-CoA thioesterase revealed that mutating a key serine residue to cysteine retained a small percentage of wild-type activity but made the deacylation of the acyl-enzyme intermediate the rate-limiting step. capes.gov.br

Furthermore, site-directed mutagenesis of FadR, a global regulator of fatty acid metabolism in Escherichia coli, has been used to probe its interaction with acyl-CoA molecules, including myristoyl-CoA. osti.gov By creating mutations in the effector binding pocket, scientists can alter FadR's binding affinity for different acyl-CoAs without affecting its ability to bind DNA, thus dissecting the allosteric regulation of this important transcription factor. osti.gov

These mutagenesis studies, often guided by structural data from crystallography, provide detailed insights into the molecular determinants of enzyme specificity and catalysis for myristoyl-CoA and related compounds.

Biochemical Assays for Enzyme Activity and Specificity

Biochemical assays are fundamental for characterizing the enzymes that produce and utilize myristoyl-CoA. These assays allow for the quantitative measurement of enzyme activity, determination of kinetic parameters (such as Km and Vmax), and assessment of substrate specificity.

Cell-Free Systems

Cell-free systems are invaluable for studying the enzymatic reactions involving myristoyl-CoA in a controlled environment, free from the complexities of the cellular milieu. These systems typically consist of purified or partially purified enzymes and the necessary substrates and cofactors.

A common application of cell-free systems is the assay of N-myristoyltransferase (NMT) activity. nih.govpnas.orgnih.gov In a typical NMT assay, a radiolabeled form of myristoyl-CoA (e.g., [3H]myristoyl-CoA) is incubated with the enzyme and a synthetic peptide substrate that mimics the N-terminus of a known myristoylated protein. biologists.comnih.gov The transfer of the radiolabeled myristoyl group to the peptide is then measured. Various methods have been developed to separate the myristoylated peptide product from the unreacted radiolabeled myristoyl-CoA, including reverse-phase high-performance liquid chromatography (HPLC), ion-exchange chromatography, and differential solubilization. nih.govspringernature.comportlandpress.com These assays have been instrumental in purifying and characterizing NMT from various sources, including yeast and bovine brain. pnas.orgnih.gov

Cell-free systems have also been developed to study myristoylation and subsequent protein localization to membranes. acs.org In these systems, proteins are synthesized in vitro and then subjected to myristoylation by the addition of NMT and myristoyl-CoA. acs.org The localization of the newly myristoylated protein to artificial membranes, such as liposomes, can then be observed. acs.org

More recently, cell-free systems have been used to investigate the surprising ability of NMT to utilize other acyl-CoAs, such as acetyl-CoA, albeit with different binding affinities. acs.org These studies highlight the importance of substrate binding affinity in determining in vivo substrate specificity. acs.org

Utilization of Substrate Analogs and Synthetic Peptides

The use of substrate analogs and synthetic peptides has been a cornerstone in the biochemical characterization of enzymes that interact with myristoyl-CoA, particularly N-myristoyltransferase (NMT).

A wide array of synthetic peptides has been used to define the substrate specificity of NMT. pnas.orgnih.gov These studies have established that an N-terminal glycine is an absolute requirement for a peptide to be a substrate for NMT. pnas.orgnih.gov The amino acid residues at subsequent positions also play a crucial role in determining the peptide's affinity for the enzyme. For example, a serine at position 5 can dramatically decrease the apparent Km for the peptide. pnas.org The length of the peptide is also important, with penta- and hexapeptides generally showing lower affinity than longer peptides. pnas.org

In addition to peptide substrates, analogs of myristoyl-CoA have been synthesized to probe the requirements of the acyl-CoA binding site of NMT. These analogs include fatty acids with oxygen or sulfur substitutions, which alter their hydrophobicity. pnas.org Studies with these analogs have shown that NMT primarily selects its fatty acyl substrate based on chain length rather than hydrophobicity. pnas.org Furthermore, analogs of palmitoyl-CoA, a more abundant cellular fatty acid, have been designed to be effective substrates for NMT. pnas.org These conformationally restricted analogs suggest that the acyl chain of active substrates must adopt a bent conformation within the enzyme's binding site. pnas.org

The use of these analogs has also been crucial in understanding the ordered Bi-Bi reaction mechanism of NMT, where myristoyl-CoA binds to the enzyme before the peptide substrate. portlandpress.comatlasgeneticsoncology.org The binding of the acyl-CoA induces a conformational change in the enzyme that creates the binding site for the peptide. portlandpress.com

Table 2: Examples of Substrate Analogs and Synthetic Peptides in Myristoyl-CoA Research

Compound TypeExampleApplicationKey Finding
Synthetic Peptide GNAAAARRSubstrate for NMT assaysUsed to quantify NMT activity and determine kinetic parameters. biologists.comcapes.gov.br
Synthetic Peptide Library Various sequencesDefining NMT substrate specificityAn N-terminal glycine is essential for acylation. pnas.orgnih.gov
Fatty Acid Analog Oxygen- or sulfur-substituted myristateProbing NMT's acyl-CoA binding siteNMT selects substrates based on chain length over hydrophobicity. pnas.org
Palmitoyl-CoA Analog (Z)-5-hexadecenoic acidInvestigating acyl chain length discrimination by NMTConformationally restricted C16 analogs can be efficient NMT substrates. pnas.org

Omics Approaches

Omics approaches, including proteomics and metabolomics, are increasingly being applied to the study of myristoyl-CoA and its associated pathways. These high-throughput techniques provide a global view of the cellular components and processes related to this important metabolite.

Proteomics, particularly mass spectrometry-based methods, has become a powerful tool for identifying and characterizing N-myristoylated proteins on a large scale. creative-proteomics.com This often involves metabolic labeling of cells with analogs of myristic acid that contain a chemical handle, such as an alkyne or azide (B81097) group. These modified proteins can then be selectively enriched and identified by mass spectrometry. Such "myristoylome" studies have expanded the known repertoire of N-myristoylated proteins and have provided insights into the diverse cellular functions regulated by this modification. nih.gov

Furthermore, proteomics can be used to study the protein-protein interactions of enzymes involved in myristoyl-CoA metabolism. For example, interactome analysis of human NMT has revealed that it is highly enriched with its own substrates, suggesting a mechanism for efficient myristoylation. acs.org

The integration of different omics datasets, such as proteomics and metabolomics, with genome-scale metabolic models (GSMMs) offers a systems-level understanding of myristoyl-CoA metabolism. researchgate.net These models can be used to predict metabolic fluxes and to design metabolic engineering strategies to, for example, optimize the production of myristoyl-CoA for biotechnological applications. researchgate.net

Lipidomics and Myristoyl-CoA(4-) Metabolome Profiling

Lipidomics, a sub-discipline of metabolomics, focuses on the comprehensive analysis of lipids in biological systems. frontiersin.orgresearchgate.net This approach is crucial for understanding the metabolic pathways that supply myristoyl-CoA(4-) for protein modification. Advanced analytical techniques, primarily liquid chromatography-mass spectrometry (LC-MS), are used for the global profiling and quantification of lipid species, including fatty acyl-CoAs. frontiersin.orgmetabolomicscentre.ca

A key challenge in metabolome profiling is the accurate quantification of low-abundance molecules like myristoyl-CoA(4-). Researchers have developed robust methods using reverse-phase liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) for this purpose. nih.gov These methods allow for the quantitation of a wide range of fatty acyl-CoAs, from myristoyl-CoA (C14:0-CoA) to very-long-chain variants, in cell cultures. nih.gov For instance, analysis of different mammalian cell lines revealed significant variations in both the total amount and the specific composition of fatty acyl-CoAs. In RAW264.7 cells, myristoyl-CoA constituted about 20% of the total fatty acyl-CoAs, whereas in MCF7 cells, it was approximately 7%. nih.gov Such quantitative data is vital for building accurate models of cellular lipid metabolism.

Metabolomic studies can also identify biomarkers related to myristoyl-CoA(4-) metabolism in disease. A study on community-acquired pneumonia, for example, used untargeted metabolomics to identify myristoyl lysophosphatidylcholine (B164491) (LPC 14:0), a downstream metabolite of myristic acid, as a potential biomarker for disease severity. nih.gov These profiling studies highlight how systemic changes in lipid metabolism, including the pathways involving myristoyl-CoA(4-), can be linked to specific pathological states.

Table 1: Methodologies in Lipidomic Analysis of Myristoyl-CoA(4-) and Related Metabolites
MethodologyDescriptionApplication ExampleReference
LC-ESI-MS/MSLiquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry is used for the separation, detection, and quantification of fatty acyl-CoAs.Quantification of myristoyl-CoA levels in RAW264.7 and MCF7 mammalian cell lines. nih.gov
Untargeted MetabolomicsGlobal analysis of small molecule metabolites in a biological sample to identify changes associated with a physiological or pathological state.Identification of myristoyl lysophosphatidylcholine (LPC 14:0) as a biomarker in community-acquired pneumonia. nih.gov

Proteomic Identification of Myristoylated Proteins

Proteomics provides the tools to identify the full complement of proteins that undergo N-myristoylation (the "myristoylated proteome" or "myristome"). The primary modern technique for this is mass spectrometry (MS)-based proteomics. creative-proteomics.comcreative-proteomics.com This approach can precisely identify myristoylated proteins, determine the exact site of modification, and quantify the extent of myristoylation. creative-proteomics.com

A powerful strategy within proteomics is the use of chemical probes. portlandpress.com This involves metabolic labeling, where cells are cultured with a modified version of myristic acid that contains a "bio-orthogonal" tag, such as an alkyne or azide group. portlandpress.comnih.gov An example of such a probe is tetradecynoic acid (YnMyr), an alkyne analog of myristic acid. europa.eunih.gov This analog is processed by the cell's metabolic machinery, converted to its corresponding CoA-thioester, and transferred to target proteins by N-myristoyltransferase (NMT). portlandpress.com

Once incorporated, the tagged proteins can be detected and identified. The bio-orthogonal handle allows for "click chemistry" reactions, attaching reporter molecules like fluorophores for in-gel visualization or biotin (B1667282) for affinity purification. portlandpress.comoup.com The enriched biotin-tagged proteins can then be digested and analyzed by LC-MS/MS to identify the myristoylated proteins. nih.govresearchgate.net This chemical proteomics approach has been successfully used to identify dozens of N-myristoylated proteins in human cells and pathogens like Leishmania donovani. nih.govresearchgate.net

Table 2: Chemical Proteomic Probes for Studying N-Myristoylation
Probe NameDescriptionDetection/Analysis MethodReference
YnMyr (tetradecynoic acid)An alkyne-tagged analog of myristic acid used for metabolic labeling of myristoylated proteins.Click chemistry followed by fluorescence imaging or affinity purification and mass spectrometry. europa.eunih.gov
Azido-myristic acidAn azide-tagged analog of myristic acid, serving a similar purpose to YnMyr.Click chemistry for visualization and enrichment of myristoylated proteins. portlandpress.com

Transcriptomics and Gene Expression Analysis (e.g., Real-time RT-PCR)

Transcriptomics, the study of the complete set of RNA transcripts in a cell, offers insights into the regulation of myristoyl-CoA(4-) metabolism and N-myristoylation. Techniques like RNA sequencing (RNA-seq) and real-time reverse transcription PCR (RT-PCR) are used to measure the expression levels of genes encoding key enzymes. nih.govasm.org

Studies in various organisms have analyzed the expression of genes involved in fatty acid activation and myristoylation. In Saccharomyces cerevisiae, genetic analyses have characterized the roles of fatty acid activation (FAA) genes, which encode acyl-CoA synthetases responsible for converting fatty acids into their active CoA forms. researchgate.netnih.gov These studies have shown that enzymes like Faa1p are crucial for activating imported fatty acids, while others can access endogenous fatty acid pools. nih.gov

In Drosophila, the expression pattern of the N-myristoyl transferase (NMT) gene has been studied throughout embryonic development using methods like Northern blot analysis and in situ hybridization. nih.govbiologists.com These analyses revealed that NMT transcripts are initially distributed uniformly but later become concentrated in the central and peripheral nervous systems, suggesting a specialized role in neural development. nih.govbiologists.com

More recently, comprehensive transcriptome analyses have been used to understand how metabolic networks involving myristoyl-CoA(4-) are regulated. For example, RNA-seq analysis in the fungus Magnaporthe oryzae showed that disrupting the protein kinase MoCK2 led to the downregulation of genes involved in fatty acid metabolism, which in turn reduced the production of acetyl-CoA, a precursor for myristoyl-CoA(4-). asm.orgbiorxiv.org Similarly, integrated transcriptomic and metabolic analyses in developing olive fruits have identified the expression profiles of numerous genes, including long-chain acyl-CoA synthetases, that are involved in fatty acid metabolism. mdpi.com

Structural Biology Approaches

Understanding the interaction between myristoyl-CoA(4-) and its partner enzymes at the atomic level is fundamental to elucidating its biological function and for designing targeted inhibitors.

Crystallography of Myristoyl-CoA(4-)-Enzyme Complexes (e.g., NMT-Myristoyl-CoA)

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules, including protein-ligand complexes. Several crystal structures of N-myristoyltransferase (NMT) bound to myristoyl-CoA(4-) or its analogs have been solved, providing critical insights into the enzyme's mechanism and substrate specificity. iucr.orgnih.gov

The structure of Saccharomyces cerevisiae NMT in a ternary complex with a non-hydrolyzable myristoyl-CoA analog and a peptide substrate analog revealed the key structural features that define how the enzyme recognizes both the fatty acyl-CoA and its protein target. nih.gov These structures support an ordered binding mechanism where myristoyl-CoA(4-) binds to NMT before the peptide substrate. researchgate.net

To overcome challenges in obtaining phase information for crystallography, researchers have synthesized iodinated analogs of myristoyl-CoA(4-), such as S-(13-iodo-2-oxotridecyl)-CoA. iucr.orgnih.gov Replacing terminal carbon atoms of the myristate chain with iodine creates a heavy-atom derivative that facilitates structure determination without significantly altering the binding mode. iucr.org More recently, the 2.3 Å resolution crystal structure of NMT from the malaria parasite Plasmodium vivax was determined in a complex with myristoyl-CoA and a small molecule inhibitor. iucr.org This structure highlighted key differences between the parasite and human NMTs that can be exploited for the development of selective antimalarial drugs. iucr.org

Molecular Dynamics Simulations and Computational Studies

Molecular dynamics (MD) simulations complement static crystal structures by providing a view of the dynamic motions of myristoyl-CoA(4-) and its enzyme partners over time. These computational studies are used to refine structural models, characterize active sites, and understand the mechanics of ligand binding and enzyme conformational changes. researchgate.netnih.gov

MD simulations have been used to refine homology models of NMTs from pathogenic protozoa, such as Plasmodium falciparum and Trypanosoma brucei. nih.gov These simulations provide a more accurate picture of the active site topology, which is crucial for rational inhibitor design. nih.gov Simulations have also been employed to investigate how the binding of myristoyl-CoA(4-) and inhibitors influences the conformational state of NMT. nih.gov Some studies suggest that the potency of certain NMT inhibitors is related to their ability to stabilize the enzyme in a "closed" conformation, effectively trapping the inhibitor inside the enzyme's binding pocket. nih.gov

Furthermore, MD simulations have been used to study the effect of N-myristoylation on the dynamics of the modified protein itself. In studies of protein kinase A, simulations showed that the attached myristoyl group has both local and global effects, stabilizing the N-terminus of the kinase while also producing long-range allosteric effects on its dynamics. acs.org

Development of Chemical Probes and Enzyme Inhibitors

The essential role of N-myristoylation in many cellular and disease processes makes the enzymes that use myristoyl-CoA(4-), particularly NMT, attractive targets for the development of chemical tools and therapeutic agents. patsnap.complos.org

The development of chemical probes, as discussed in section 7.3.2, has been instrumental in studying protein myristoylation. creative-proteomics.comportlandpress.com Clickable analogs of myristic acid, which are metabolically converted into myristoyl-CoA(4-) analogs, allow for the visualization, identification, and quantification of myristoylated proteins in living cells. nih.goveuropa.eu Novel probes that are also photoactivatable have been designed to capture protein-protein interactions that are dependent on the myristoyl modification. rsc.org

A significant area of research is the discovery and optimization of NMT inhibitors. nih.govmdpi.com These inhibitors typically work by binding to the active site of NMT, preventing it from attaching myristic acid to its protein substrates. patsnap.com Potent inhibitors have been developed that show promise as treatments for infectious diseases caused by parasites like Trypanosoma brucei (the agent of sleeping sickness) and Plasmodium species (malaria). plos.orgmdpi.com For example, the inhibitor DDD85646 was developed to target T. brucei NMT and has proven effective in preclinical models. mdpi.com Some of these compounds, such as IMP-1088, also inhibit human NMTs and have been repurposed to study their effects on viral replication and cancer. nih.govmdpi.com The development of a diverse set of inhibitors with varying selectivity is a key goal for advancing these compounds toward clinical use for a range of diseases. mdpi.com

NMT Inhibitors as Research Tools and Potential Therapeutic Leads

N-myristoyltransferase (NMT) catalyzes the attachment of myristate from myristoyl-CoA to the N-terminal glycine of a variety of proteins. biologists.com This process, known as N-myristoylation, is a critical post-translational modification that governs protein function, localization, and stability. patsnap.com Given its essential role in numerous cellular processes, inhibitors of NMT have emerged as powerful research tools and promising therapeutic leads for a range of diseases. patsnap.comimperial.ac.uk

The inhibition of NMT disrupts the myristoylation of key proteins, leading to their mislocalization and loss of function. patsnap.com This mechanism is particularly relevant in the context of cancer, where many oncogenic proteins, such as Src family kinases and G-protein subunits, depend on myristoylation for their membrane association and signaling activities. patsnap.com By preventing this modification, NMT inhibitors can block these oncogenic pathways and induce apoptosis in cancer cells. patsnap.com

Furthermore, NMT inhibitors have shown significant potential in the treatment of infectious diseases. patsnap.com Many pathogens, including viruses like HIV-1 and parasites such as Trypanosoma brucei (the causative agent of African sleeping sickness) and Leishmania major, rely on the host cell's or their own NMT for the function of essential proteins. patsnap.comesrf.fr For instance, the HIV-1 Gag protein requires myristoylation for viral assembly. patsnap.com Studies have demonstrated that inhibiting NMT can effectively block the replication of these pathogens. patsnap.comnih.gov A notable example is the pyrazole (B372694) sulfonamide DDD85646, a potent inhibitor of T. brucei NMT, which has shown efficacy in animal models of trypanosomiasis. esrf.frnih.govresearchgate.net

The development of species-specific NMT inhibitors is a key area of research, aiming to maximize therapeutic efficacy while minimizing off-target effects on human NMTs. plos.org The significant conservation of NMT across species presents a challenge, yet subtle differences in the enzyme's active site are being exploited to design selective inhibitors. esrf.frplos.org For example, while the structure-activity relationships (SARs) for Plasmodium falciparum NMT and human NMTs show considerable overlap, the SAR for Leishmania NMT is more divergent, allowing for the identification of Leishmania-selective inhibitor series. plos.org

The role of NMT inhibitors also extends to inflammatory diseases. Myristoylation is involved in regulating immune cell signaling and the production of pro-inflammatory cytokines. patsnap.com By modulating these pathways, NMT inhibitors could offer novel therapeutic strategies for conditions like rheumatoid arthritis and inflammatory bowel disease. patsnap.com

Chemical Reporters for Protein Acylation Studies

The study of protein acylation, including N-myristoylation, has been significantly advanced by the development of chemical reporters. nih.govnih.gov These tools are acyl analogues, typically containing an alkyne or azide tag, that can be metabolically incorporated into proteins. nih.govnih.gov The tag then allows for the visualization and enrichment of the modified proteins through bioorthogonal ligation reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the Staudinger ligation. nih.govresearchgate.net

These chemical reporters offer a non-radioactive and robust method for detecting and profiling protein acylation. nih.govresearchgate.net Fatty acid analogues with alkyne or azide tags have been successfully used to study N-myristoylation and S-palmitoylation in various cell types. nih.gov For instance, alkyne and azide-tagged versions of myristic acid are used to label N-myristoylated proteins. nih.gov One widely used reporter, alk-12, has been instrumental in these studies, although it can also label other lipid-modified proteins. nih.gov To achieve more selective detection of N-myristoylated proteins, researchers can treat cell lysates with hydroxylamine, which cleaves the thioester and ester bonds found in S-palmitoylated and GPI-anchored proteins, respectively. nih.gov

The combination of these chemical reporters with proteomic techniques has enabled the large-scale identification of acylated proteins in different organisms and cell lines. nih.gov This approach provides valuable insights into the scope and function of various protein acylation events. rockefeller.edu Furthermore, recent advancements have made it possible to identify the specific sites of N-myristoylation on proteins. nih.gov

Integration of Systems Biology Approaches

Metabolic Network Reconstruction and Analysis

Metabolic network reconstructions are comprehensive, organism-specific knowledge bases that represent the entirety of an organism's metabolic capabilities. nih.gov These reconstructions are powerful tools for understanding cellular metabolism and have been instrumental in the study of myristoyl-CoA and related pathways. nih.gov The process involves compiling all known metabolic reactions from genomic and literature data and representing them in a mathematical model. nih.govarxiv.org

These models, often constructed in formats like the Systems Biology Markup Language (SBML), allow for the systematic analysis of metabolic pathways. nih.gov For example, a consensus metabolic network reconstruction for the yeast Saccharomyces cerevisiae includes numerous reactions involving fatty acyl-CoAs, providing a framework to study their synthesis and utilization. nih.gov Such reconstructions have also been developed for other organisms, including the model alga Chlamydomonas reinhardtii and human cells, offering insights into lipid metabolism and identifying potential gaps in our knowledge. arxiv.orgembopress.org

Analysis of these networks can reveal the interconnectedness of different metabolic pathways and predict how perturbations, such as gene knockouts or changes in nutrient availability, might affect the production of specific metabolites like myristoyl-CoA. researchgate.netresearchgate.net

Flux Balance Analysis in Metabolic Engineering

Flux Balance Analysis (FBA) is a computational method used to predict metabolic flux distributions in a genome-scale metabolic model. nih.govgithub.io It works by optimizing a specific objective function, such as biomass production, subject to the stoichiometric constraints of the metabolic network. github.io FBA has become a key tool in metabolic engineering for designing strains with enhanced production of desired compounds. researchgate.netnih.gov

In the context of myristoyl-CoA, FBA can be used to identify metabolic engineering strategies to increase its production. researchgate.netscispace.com For example, by running optimizations on a metabolic model of E. coli, researchers have identified key enzymatic targets in pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and fatty acid biosynthesis that could be manipulated to enhance myristoyl-CoA synthesis. researchgate.net The analysis can pinpoint specific enzymes that should be upregulated or downregulated to redirect metabolic flux towards the desired product. researchgate.netresearchgate.net

FBA is also valuable for studying the metabolic capabilities of pathogens. nih.gov A comprehensive model of mycolic acid synthesis in Mycobacterium tuberculosis, which involves fatty acid precursors, has been analyzed using FBA to identify essential proteins and potential drug targets. nih.gov This approach allows for the in silico testing of gene deletions and inhibitor effects, providing a rational basis for drug discovery. nih.gov

Emerging Research Directions in Myristoyl-CoA(4-) Biology

The field of myristoyl-CoA biology continues to evolve, with several exciting research directions emerging. One key area is the continued exploration of NMT inhibitors for a broader range of diseases. While their potential in cancer and infectious diseases is well-established, their role in other conditions, such as neurodegenerative diseases and metabolic disorders, is an active area of investigation.

Another promising avenue is the development of more sophisticated chemical biology tools. This includes the design of novel chemical reporters with improved specificity and the ability to track protein acylation in real-time within living cells. Combining these tools with advanced imaging techniques will provide unprecedented spatial and temporal resolution of myristoylation events.

The integration of multi-omics data (genomics, transcriptomics, proteomics, and metabolomics) with metabolic network models is also a rapidly advancing frontier. This systems-level approach will provide a more holistic understanding of how myristoyl-CoA metabolism is regulated and how it impacts cellular physiology in health and disease.

Furthermore, research into the downstream effects of altering myristoyl-CoA levels and N-myristoylation is crucial. Understanding the full spectrum of proteins affected by NMT inhibition and the functional consequences of their altered modification state will be essential for the development of safe and effective therapies. This includes investigating the potential for off-target effects and the development of resistance mechanisms.

Q & A

Basic Research Questions

Q. How can researchers detect myristoyl-CoA-dependent protein myristoylation in cellular assays?

  • Methodology :

Use radiolabeled myristic acid (e.g., 14C^{14}\text{C}-myristate) to track incorporation into proteins via autoradiography.

Employ immunoblotting with anti-myristoyl antibodies (e.g., monoclonal antibodies specific to myristoylated peptides).

Validate using mass spectrometry (LC-MS/MS) to identify myristoylated residues and quantify modifications.

  • Key References : Structural studies on myristoyl-CoA binding to enzymes like N-myristoyltransferase (NMT) and FadR .

Q. What experimental approaches are used to study myristoyl-CoA's role in metabolic pathways?

  • Methodology :

Conduct metabolic flux analysis with 13C^{13}\text{C}-labeled glucose to trace carbon flow into fatty acid biosynthesis pathways.

Use gene knockout models (e.g., fabD or accD mutants) to disrupt acyl-CoA synthesis and observe compensatory pathways.

Quantify myristoyl-CoA pools via HPLC coupled with tandem mass spectrometry (HPLC-MS/MS).

  • Key References : Redirector metabolic engineering strategies and flux balance analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo data on myristoyl-CoA availability in lipid metabolism?

  • Methodology :

Compare compartmentalized myristoyl-CoA pools using subcellular fractionation (e.g., mitochondrial vs. cytoplasmic fractions).

Apply isotopic tracing (e.g., 2H^{2}\text{H}-myristate) to distinguish de novo synthesis from dietary uptake in vivo.

Use genetic tools (e.g., CRISPR-Cas9) to modulate enzymes like ACS (acyl-CoA synthetase) and measure kinetic discrepancies.

  • Key References : Kinetic analyses of NMT and competition studies with malonyl-CoA .

Q. What structural biology methods are critical for studying myristoyl-CoA-protein interactions?

  • Methodology :

X-ray crystallography : Co-crystallize proteins (e.g., FadR or NMT) with myristoyl-CoA to resolve binding motifs (e.g., HTH motif in FadR-DNA interactions).

Cryo-EM : Visualize dynamic interactions in multi-enzyme complexes (e.g., fatty acid synthase).

Site-directed mutagenesis : Test functional residues (e.g., Gly² in myristoylation motifs) to validate binding specificity.

  • Key References : Ternary structure of Plasmodium NMT with myristoyl-CoA and FadR structural overlays .

Q. How can metabolic engineering optimize heterologous myristoyl-CoA production in microbial systems?

  • Methodology :

Apply Redirector computational design to identify knockout targets (e.g., fumABC, sucAB) that redirect flux toward malonyl-CoA, a precursor .

Use CRISPR interference (CRISPRi) to downregulate competing pathways (e.g., isoprenoid biosynthesis via IDI).

Overexpress rate-limiting enzymes (e.g., acetyl-CoA carboxylase) and optimize fermentation conditions (e.g., carbon/nitrogen ratios).

  • Key References : Redirector’s multi-target designs and flux redirection strategies .

Q. What methods are used to assess enzyme kinetics of N-myristoyltransferases (NMTs) with myristoyl-CoA?

  • Methodology :

Kinetic assays : Measure KmK_m and VmaxV_{max} using fluorescent peptide substrates (e.g., dansyl-labeled peptides) and HPLC quantification.

Competitive inhibition studies : Test inhibitors (e.g., IMP-0001173) by monitoring changes in myristoyl-CoA binding via surface plasmon resonance (SPR).

Molecular docking : Simulate inhibitor binding to NMT using myristoyl-CoA co-crystal structures for rational drug design.

  • Key References : Inhibitor studies on Plasmodium NMT and kinetic characterization .

Data Analysis and Experimental Design

Q. How should researchers address variability in myristoyl-CoA quantification across lipidomic studies?

  • Methodology :

Standardize extraction protocols (e.g., use acidified solvents to stabilize acyl-CoAs).

Validate with internal standards (e.g., deuterated myristoyl-CoA).

Apply multivariate statistical analysis (e.g., PCA) to distinguish technical noise from biological variation.

  • Key References : Guidelines for reproducible lipidomics .

Q. What strategies ensure rigor in designing experiments involving myristoyl-CoA-dependent pathways?

  • Methodology :

Define clear objectives aligned with metabolic hypotheses (e.g., "Test if FOLD knockout increases myristoyl-CoA flux").

Include biological replicates and negative controls (e.g., non-myristoylatable mutants).

Use orthogonal assays (e.g., enzymatic activity + metabolite profiling) to confirm findings.

  • Key References : Research proposal frameworks and experimental design principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.